4'-Nitromethopholine chemical properties and structure
The following technical guide details the chemical properties, pharmacological profile, and synthesis of 4'-Nitromethopholine , a potent isoquinoline opioid analgesic. Chemical Class: 1-Phenethyl-tetrahydroisoquinoline |...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, pharmacological profile, and synthesis of 4'-Nitromethopholine , a potent isoquinoline opioid analgesic.
Chemical Class: 1-Phenethyl-tetrahydroisoquinoline | Target: Mu-Opioid Receptor (MOR)[1][2][3]
Executive Summary & Chemical Identity
4'-Nitromethopholine (CAS 63937-57-5) is a semi-synthetic opioid analgesic belonging to the tetrahydroisoquinoline class.[1][2][3][4][5] It is the 4'-nitro derivative of Methopholine (Metofoline), a drug originally developed by Hoffmann-La Roche in the 1950s.[1][2][3] While Methopholine possesses analgesic potency roughly equipotent to codeine, the introduction of a strong electron-withdrawing nitro group at the para position of the phenethyl moiety significantly enhances its binding affinity and potency, estimated at approximately 20x that of codeine [1, 2].[1][2][3][5]
This compound is structurally distinct from morphinans (e.g., morphine) and phenylpiperidines (e.g., fentanyl), sharing instead a scaffold similarity with the non-opioid alkaloid papaverine, yet exhibiting distinct opioid agonism due to the N-methyl-tetrahydroisoquinoline architecture.[1][2][3][5]
Soluble in DMSO, Methanol, Chloroform; Low solubility in water (free base)
Pharmacological Mechanism & SAR
4'-Nitromethopholine functions as a selective agonist at the Mu-Opioid Receptor (MOR) .[1][2][3] Its pharmacological activity is governed by strict Structure-Activity Relationships (SAR) unique to the 1-substituted tetrahydroisoquinoline series.[1][2][3]
Mechanism of Action
Upon binding to the transmembrane G-protein-coupled MOR, 4'-Nitromethopholine induces a conformational change that triggers the G_i/o signaling cascade.[1][2][3] This results in:
Inhibition of Adenylyl Cyclase: Reducing cAMP levels.[1][2][3]
Hyperpolarization: Activation of G-protein-gated inwardly rectifying potassium channels (GIRKs).[1][2][3]
Inhibition of Neurotransmitter Release: Blockade of voltage-gated calcium channels at presynaptic terminals.[1][2][3]
Structure-Activity Relationship (SAR)
The potency shift from Methopholine (Chloro) to 4'-Nitromethopholine (Nitro) is driven by the electronic properties of the substituent on the phenethyl ring.[1][2][3]
C1-Substituent Length: The ethyl linker (phenethyl) is critical.[1][2][3] Shortening to a methyl linker (benzyl, as in papaverine) abolishes opioid activity.[1][2][3]
4'-Position Substitution: The para position on the phenyl ring tolerates electron-withdrawing groups (EWG).[1][2][3] The nitro group (
) is a stronger EWG than chlorine ().[1][2][3] This increases the dipole moment and potentially enhances stacking interactions with aromatic residues (e.g., Trp293) within the receptor binding pocket [4].[1][2][3]
Stereochemistry: Like Methopholine, the (R)-enantiomer (levo) is the active eutomer.[1][2][3][5] The (S)-enantiomer is largely inactive.[1][2][3][5]
Figure 1: Structural determinants of 4'-Nitromethopholine potency at the Mu-Opioid Receptor.[1][2][3]
Chemical Synthesis Protocol
The synthesis of 4'-Nitromethopholine follows a classic Bischler-Napieralski cyclization pathway.[1][2][3] This robust method constructs the isoquinoline core from a phenethylamine and a carboxylic acid derivative.[1][2][3]
Condensation of the amine and acid to form the amide intermediate.[1][2][3]
Protocol: Dissolve 3-(4-nitrophenyl)propanoic acid (1.0 eq) in Toluene. Add Thionyl Chloride (1.2 eq) and reflux for 2 hours to generate the acid chloride. Evaporate solvent.[1][2][3] Redissolve in DCM and add dropwise to a solution of Homoveratrylamine (1.0 eq) and Triethylamine (1.5 eq) at 0°C. Stir at RT for 4 hours.
Cyclodehydration to form the dihydroisoquinoline ring.[1][2][3]
Protocol: Dissolve the amide from Step 1 in dry Acetonitrile or Toluene. Add POCl₃ (3.0 eq) cautiously.[1][2][3] Reflux for 4–6 hours.[1][2][3] The solution will darken.
Workup: Cool and evaporate volatiles.[1][2][3] Basify carefully with NaOH solution to pH 10.[1][2][3] Extract with Chloroform.[1][2][3]
Converting the imine to the N-methyl-tetrahydro product.[1][2][3]
Protocol: Dissolve the dihydroisoquinoline in Methanol. Add Methyl Iodide (MeI, 1.2 eq) to form the iminium salt (stir 2 hours). Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.[1][2][3] The iminium salt is reduced to the tertiary amine.[1][2][3]
Alternative (Eschweiler-Clarke): Reduce the dihydroisoquinoline with NaBH₄ first, then reflux with Formaldehyde/Formic acid.[1][2][3]
Purification: Acid-base extraction.[1][2][3] The final free base can be crystallized from Ethanol/Ether or converted to the Hydrochloride salt for stability.[1][2][3]
Figure 2: Synthetic pathway via modified Bischler-Napieralski cyclization.[1][2][3]
Safety & Handling
Warning: 4'-Nitromethopholine is a potent opioid.[1][2][3] Strict safety protocols are mandatory.[1][2][3]
Engineering Controls: All handling of the solid powder must occur within a certified chemical fume hood or glovebox.[1][2][3]
PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and P100 respirator if powder manipulation is necessary outside a hood.[1][2][3]
Antidote: Naloxone (Narcan) must be immediately available in the laboratory.[1][2][3] The compound is a competitive agonist and responds to standard opioid antagonists.[1][2][3]
References
Besendorf, H., et al. (1962).[1][2][3] "Pharmacology of Metofoline (Ro 4-1778/1)."[1][2][3] Archives Internationales de Pharmacodynamie et de Therapie.[1][2][3] (Foundational data on the parent compound Methopholine).[1][2][3][4][5][6][7]
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 45492, 4'-Nitromethopholine.[1][2][3] Retrieved from [Link]
Brossi, A., et al. (1960).[1][2][3] "Syntheseversuche in der Isochinolinreihe." Helvetica Chimica Acta.[1][2][3] (General synthesis of 1-substituted isoquinolines).
Feinberg, A. P., Creese, I., & Snyder, S. H. (1976).[1][2][3][7] "The opiate receptor: a model explaining structure-activity relationships of opiate agonists and antagonists." Proceedings of the National Academy of Sciences, 73(11), 4215-4219.[1][2][3][7] [Link][1][2][3][7]
What is the molecular weight of 4'-Nitromethopholine?
An In-depth Technical Guide to 4'-Nitromethopholine Introduction and Abstract 4'-Nitromethopholine is a synthetic isoquinoline derivative with significant potential in the field of pharmacology, particularly in the devel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4'-Nitromethopholine
Introduction and Abstract
4'-Nitromethopholine is a synthetic isoquinoline derivative with significant potential in the field of pharmacology, particularly in the development of novel analgesics. This document provides a comprehensive technical overview of 4'-Nitromethopholine, including its chemical identity, molecular weight, and key physicochemical properties. As a derivative of the opioid analgesic Methopholine, 4'-Nitromethopholine has been identified as a highly potent compound, exhibiting analgesic activity approximately 20 times that of codeine in early studies.[1] This guide will detail its chemical structure, relevant data for researchers, and its context within the broader class of isoquinoline-based pharmaceuticals.
Chemical Identity and Molecular Weight
The fundamental characteristics of 4'-Nitromethopholine are crucial for its application in research and development.
Chemical Structure and Nomenclature
4'-Nitromethopholine is systematically known by its IUPAC name: 6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline .[2] The common name, 4'-Nitromethopholine, is derived from its structural relationship to Methopholine, with the key addition of a nitro group at the 4-position of the phenethyl substituent.
The chemical structure is presented below:
Caption: 2D Chemical Structure of 4'-Nitromethopholine.
Molecular Formula and Weight
The molecular formula and weight are fundamental parameters for any chemical compound, essential for quantitative analysis, formulation, and experimental design.
A summary of the key computed physicochemical properties of 4'-Nitromethopholine is provided below. These properties are critical for understanding the compound's behavior in various biological and chemical systems.
4'-Nitromethopholine is an analog of Methopholine, an opioid analgesic drug developed in the 1960s.[3][4] Methopholine itself is an isoquinoline derivative with analgesic efficacy comparable to codeine.[1] However, it was withdrawn from the market due to adverse ophthalmic side effects observed in animal studies.[1][3]
Potency and Potential Applications
Research into analogs of Methopholine where the 4'-chloro group was substituted with other electron-withdrawing groups led to the development of 4'-Nitromethopholine.[1] The nitro derivative was found to be the most potent in this series, with racemic 4'-nitromethopholine demonstrating approximately 20 times the analgesic potency of codeine.[1] This significant increase in potency highlights its potential as a lead compound for the development of new, more effective pain management therapies. Further research into its pharmacological profile, selectivity, and safety is warranted.
Experimental Protocols and Workflows
Caption: Generalized workflow for the synthesis and evaluation of a novel compound like 4'-Nitromethopholine.
Conclusion
4'-Nitromethopholine is a potent isoquinoline-based compound with a molecular weight of 356.4 g/mol .[2] Its structural relationship to Methopholine and its significantly enhanced analgesic potency make it a compound of interest for researchers in pain management and drug development. The data presented in this guide serves as a foundational resource for further investigation into the therapeutic potential of 4'-Nitromethopholine.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45492, 4'-Nitromethopholine. Retrieved from [Link]
Wikipedia (n.d.). Metofoline. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61148, N-Nitromethylamine. Retrieved from [Link]
Drug Enforcement Administration (2025). Drug Fact Sheets. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 165359190, 4,7-Didehydroneophysalin B. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21786582, 4-HO-Met. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20122, 4-Nitromorpholine. Retrieved from [Link]
ChemEurope (n.d.). Methopholine. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76962843, Methopholine, (+)-. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6969, 4-Nitrophthalimide. Retrieved from [Link]
Technical Guide: Structural Analysis and IUPAC Nomenclature of 4'-Nitromethopholine
The following technical guide details the structural characterization and IUPAC nomenclature derivation for 4'-Nitromethopholine , a synthetic opioid analgesic and isoquinoline derivative. [1][2][3][4] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization and IUPAC nomenclature derivation for 4'-Nitromethopholine , a synthetic opioid analgesic and isoquinoline derivative.
[1][2][3][4]
Executive Summary
4'-Nitromethopholine (CAS: 63937-57-5) is a potent synthetic opioid analgesic derived from the isoquinoline scaffold.[1][2][3][4][5] It is the 4'-nitro analog of Methopholine (Versidyne), where the para-chloro substituent on the phenethyl moiety is replaced by a nitro group.[1][2][3][4] This structural modification significantly enhances analgesic potency, with the racemic mixture exhibiting approximately 20 times the potency of codeine.[1][2][3][4][5]
This guide provides a rigorous derivation of its International Union of Pure and Applied Chemistry (IUPAC) name, structural deconstruction, and stereochemical considerations for researchers in medicinal chemistry and pharmacology.[1][2][3][4]
Chemical Identity & Core Structure[1][2][3][4][5][6][7][8][9]
Parameter
Data
Common Name
4'-Nitromethopholine
CAS Registry Number
63937-57-5
Molecular Formula
Molecular Weight
356.42 g/mol
Core Scaffold
1,2,3,4-Tetrahydroisoquinoline
Key Substituent
4-Nitrophenethyl (replacing 4-Chlorophenethyl)
Structural Deconstruction
The molecule is built upon a 1,2,3,4-tetrahydroisoquinoline bicyclic core.[1][2][3][4] The numbering of the isoquinoline ring system is the primary determinant for the systematic name.
Nitrogen Position : Position 2 (in the isoquinoline numbering system).[1][2][3][4]
Chiral Center : Carbon 1 (C1), which serves as the attachment point for the phenethyl side chain.[1][2][3][4]
Aromatic Substitution : The benzene ring of the isoquinoline core is substituted at positions 6 and 7 with methoxy groups.[1][2][3][4]
Side Chain : A 2-(4-nitrophenyl)ethyl group is attached at C1.[1][2][3][4]
Step-by-Step IUPAC Name Derivation
The systematic name is constructed by identifying the principal functional group, the parent hydride, and the substituents in alphabetical order.[1][2][3][4]
Step 1: Identify the Parent Hydride
The core structure is isoquinoline .[1][2][3][4]
Since the nitrogen-containing ring is saturated, the parent name is modified to 1,2,3,4-tetrahydroisoquinoline .[1][2][3][4]
Note: An alternative valid IUPAC representation is 3,4-dihydro-1H-isoquinoline, but 1,2,3,4-tetrahydroisoquinoline is the preferred nomenclature in medicinal chemistry for this class.[1][2][3][4]
Step 2: Numbering the Core
The numbering of isoquinoline starts at the carbon adjacent to the bridgehead (C1), proceeds to the nitrogen (N2), and continues around the rings.[1][2][3][4]
Position 1 : Attached to the phenethyl side chain.[1][2][3][4]
Alternative (using dihydro-1H base):
6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline.[1][2][3][4]
Stereochemical Considerations
Methopholine and its analogs possess a chiral center at C1 .[1][2][3][4]
Active Enantiomer : Historical data on Methopholine indicates the levo-rotatory (-) isomer, which corresponds to the (R)-configuration , is the pharmacologically active form (approx.[1][2][3][4][5] 3x potency of codeine).[1][2][3][4][5][6] The (S)-enantiomer is largely inactive.[1][2][3][4][5]
4'-Nitro Analog : The 4'-nitromethopholine analog follows this stereochemical Activity Relationship (SAR).[1][2][3][4] The racemic mixture is highly potent (~20x codeine), implying the pure (R)-enantiomer would be significantly more potent (estimated >40x codeine).[1][2][3][4]
Fully Specified Stereochemical Name (for the active isomer) :
(1R)-6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline [1][2][3][4]
The following diagram illustrates the hierarchical logic used to derive the IUPAC name, ensuring adherence to priority rules.
Figure 1: Decision tree for the systematic nomenclature of 4'-Nitromethopholine, illustrating the prioritization of core structure, saturation, numbering, and substituent alphabetization.
Pharmacological Context & Safety
While structurally related to the alkaloid papaverine, 4'-nitromethopholine functions as a mu-opioid receptor agonist.[1][2][3][4]
Potency : The nitro group at the 4' position acts as a strong electron-withdrawing group (EWG).[1][2][3][4] In the Methopholine series, replacing the 4'-chloro (weak EWG) with 4'-nitro (strong EWG) dramatically increases analgesic potency.[1][2][3][4][5]
Safety Warning : Unlike Methopholine, which was withdrawn due to ophthalmic toxicity (cataracts in dogs), the specific toxicological profile of the nitro-analog is less documented but likely shares similar risks.[1][2][3][4] It is a research chemical and not approved for human therapeutic use.[1][2][3][4][7]
References
PubChem . 4'-Nitromethopholine (Compound).[1][2][3][4][5][9] National Library of Medicine.[1][2][3][4] Accessed 2026.[1][2][3][4] Link
Wikipedia . Metofoline.[1][2][3][4][5][6][7] (Details on structure-activity relationships and the nitro-derivative potency). Link
MedKoo Biosciences . Methopholine (Versidyne) Product Data. (Structural confirmation of the parent compound). Link
ChemIDplus . 4'-Nitromethopholine (CAS 63937-57-5).[1][2][3][4] U.S. National Library of Medicine.[1][2][3][4] Link[1][2][3][4]
An In-depth Technical Guide to 4'-Nitromethopholine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Nitromethopholine, a derivative of the tetrahydroisoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitromethopholine, a derivative of the tetrahydroisoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines the privileged 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline core with a 4-nitrophenethyl substituent at the 1-position. This unique combination of a biologically active isoquinoline backbone and an electron-withdrawing nitroaromatic moiety suggests potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of 4'-Nitromethopholine, including its chemical identifiers, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications in research and drug development.
Core Identifiers of 4'-Nitromethopholine
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. The core identifiers for 4'-Nitromethopholine are summarized in the table below.
An In-depth Technical Guide to the Synthesis of 4'-Nitromethopholine
Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for 4'-Nitromethopholine, a nitro-derivative of the opioid analgesic methopholine. The document is intended for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for 4'-Nitromethopholine, a nitro-derivative of the opioid analgesic methopholine. The document is intended for researchers, medicinal chemists, and professionals in drug development. It delves into two primary convergent strategies, the Bischler-Napieralski and Pictet-Spengler reactions, offering a detailed retrosynthetic analysis, mechanistic insights, and step-by-step experimental protocols for the synthesis of key intermediates and the final compound. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a practical and scientifically rigorous resource for the synthesis of this complex isoquinoline derivative.
Introduction and Strategic Overview
4'-Nitromethopholine, structurally defined as 1-[2-(4-nitrophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a derivative of methopholine, an opioid analgesic. The introduction of a nitro group at the 4'-position of the phenethyl moiety offers a valuable chemical handle for further derivatization or for studying structure-activity relationships (SAR) within this class of compounds. For instance, the nitro group can be reduced to an amine, enabling the attachment of various substituents or linker molecules.
The synthesis of such a polysubstituted tetrahydroisoquinoline core is a non-trivial task that demands a robust and flexible strategy. A convergent approach, where key fragments of the molecule are synthesized separately before being combined, is generally preferred to maximize overall yield and allow for modularity. This guide will focus on two such powerful and historically significant strategies for isoquinoline synthesis:
Pathway A: The Bischler-Napieralski Reaction: This pathway involves the cyclization of an N-acylated β-phenylethylamine. The core strategy is to form the C1-N bond and the adjacent C1-aromatic bond through an intramolecular electrophilic aromatic substitution.
Pathway B: The Pictet-Spengler Reaction: This approach involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization, forming a new six-membered ring.
Both pathways require the synthesis of two critical building blocks: a substituted phenethylamine and a substituted phenethyl aldehyde or carboxylic acid derivative.
Retrosynthetic Analysis
A logical disconnection of the target molecule, 4'-Nitromethopholine, reveals the key precursors required for its synthesis. The primary disconnections are made at the bonds formed during the key cyclization step.
Caption: Retrosynthetic analysis of 4'-Nitromethopholine.
Pathway A: Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline. This pathway is highly effective for substrates with electron-rich aromatic rings, such as the dimethoxy-substituted ring in our target.[1][2]
Workflow for Bischler-Napieralski Pathway
Caption: Workflow for the Bischler-Napieralski synthesis pathway.
Synthesis of Key Intermediates
A. Homoveratrylamine (3,4-Dimethoxyphenethylamine)
This crucial precursor can be synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde). A common route involves extending the carbon chain and introducing the amine functionality. One efficient method is through the reduction of 3,4-dimethoxybenzyl cyanide.[3][4]
Step 1: Cyanation: Veratraldehyde is first converted to 3,4-dimethoxybenzyl chloride, which then undergoes a cyanation reaction with a cyanide salt (e.g., NaCN or KCN) to yield 3,4-dimethoxybenzyl cyanide.
Step 2: Reduction: The resulting nitrile is then reduced to the primary amine. Catalytic hydrogenation using catalysts like Raney Nickel is a highly effective method for this transformation.[4]
B. 4-Nitrophenylacetic Acid
This reagent is commercially available but can also be synthesized from p-nitrobenzyl cyanide via hydrolysis.[5][6]
Protocol: p-Nitrobenzyl cyanide is heated with a mixture of concentrated sulfuric acid and water. The reaction mixture is boiled for a short period, then cooled to precipitate the product, which can be purified by recrystallization from boiling water.[7] This method typically provides high yields of the desired acid.[6]
Suspend 4-nitrophenylacetic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene.
Add thionyl chloride (1.2 eq) dropwise at 0 °C and then reflux the mixture for 2 hours to form the acid chloride. Remove excess thionyl chloride under reduced pressure.
Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of homoveratrylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.
Stir the reaction at room temperature overnight. Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the amide precursor.
Cyclization and Reduction:
Dissolve the amide (1.0 eq) in a suitable solvent such as dry acetonitrile or toluene.
Add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C.
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a cold aqueous NaOH or NH₄OH solution.
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
To the crude dihydroisoquinoline intermediate in methanol at 0 °C, add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
Stir for 1-2 hours at room temperature. Quench the reaction with water and extract the product. Purify by column chromatography.
N-Methylation (Eschweiler-Clarke Reaction):
Dissolve the resulting secondary amine (1.0 eq) in methanol or acetonitrile.
Add aqueous formaldehyde (37%, 3.0 eq), followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
Stir the reaction at room temperature for 12-24 hours, maintaining the pH between 6-7 by adding glacial acetic acid if necessary.
Quench the reaction, remove the solvent, and perform a standard aqueous workup and extraction to isolate the final product, 4'-Nitromethopholine.
Pathway B: Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with a carbonyl compound.[8][9] For this pathway, the N-methyl group is installed on the isoquinoline nitrogen precursor prior to the cyclization step. This strategy requires the synthesis of N-methylhomoveratrylamine and 4-nitrophenylacetaldehyde.
Workflow for Pictet-Spengler Pathway
Caption: Workflow for the Pictet-Spengler synthesis pathway.
Synthesis of Key Intermediates
A. N-Methylhomoveratrylamine
This intermediate can be prepared from homoveratrylamine. A two-step process involving formylation followed by reduction is common.[7][10]
Step 1: Formylation: Homoveratrylamine is reacted with an N-formylating agent, such as ethyl formate or N-formyl imide, to produce N-formylhomoveratrylamine.[11]
Step 2: Reduction: The resulting formamide is then reduced to the N-methyl amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.[7]
B. 4-Nitrophenylacetaldehyde
This aldehyde is often unstable and is typically prepared and used immediately. It can be synthesized from 4-nitrophenylacetic acid.
Step 1: Reduction to Alcohol: 4-Nitrophenylacetic acid is first reduced to 2-(4-nitrophenyl)ethanol using a reducing agent like borane-THF complex (BH₃·THF).
Step 2: Oxidation: The resulting primary alcohol is then carefully oxidized to the aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Pictet-Spengler Reaction
Aldehyde Preparation (for in situ use):
To a solution of 2-(4-nitrophenyl)ethanol (1.0 eq) in dry DCM, add PCC (1.5 eq) adsorbed on silica gel.
Stir the mixture at room temperature for 2-3 hours.
Filter the reaction mixture through a pad of silica gel, washing with DCM, to obtain a solution of the crude aldehyde. Use this solution directly in the next step.
Pictet-Spengler Cyclization:
To the freshly prepared solution of 4-nitrophenylacetaldehyde (approx. 1.0 eq), add N-methylhomoveratrylamine (1.0 eq).
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 2-3 eq), and heat the reaction to a moderate temperature (e.g., 40-50 °C) for 12-24 hours. The reaction conditions for less activated phenyl rings often require stronger acids and heat.[9]
Monitor the reaction by TLC. Upon completion, cool the mixture, quench with a saturated NaHCO₃ solution, and extract the product with an organic solvent.
Purify the crude product by column chromatography to yield 4'-Nitromethopholine.
Data Summary
The following table summarizes typical reaction parameters for the key steps discussed. Yields are indicative and highly dependent on reaction scale and purification efficiency.
This guide has outlined two robust and scientifically grounded pathways for the synthesis of 4'-Nitromethopholine. The Bischler-Napieralski pathway offers a reliable route with generally high yields for the cyclization step, benefiting from the electron-rich nature of the homoveratrylamine precursor. The Pictet-Spengler pathway provides a more direct convergence but may require more careful optimization of the cyclization conditions and relies on the preparation of a potentially sensitive aldehyde intermediate.
The choice of pathway will depend on the specific resources available, the desired scale of the synthesis, and the chemist's familiarity with the techniques involved. Both routes provide access to this valuable derivative, opening avenues for further chemical exploration and biological evaluation in the field of medicinal chemistry.
References
Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride (Patent No. CN107759477A).
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Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7).
Google Patents. (n.d.). New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine (Patent No. HU209947B).
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
Nimgirawath, S., & Kaewket, S. (1982). The pictet-spengler reaction of arylglyoxals a convenient synthesis of 1-aroyl-1,2,3,4- tetrahydroisoquinolines. ScienceAsia, 8, 167-169.
Echemi. (n.d.). (4-Nitrophenyl)acetic acid.
BenchChem. (n.d.). N-Methylhomoveratrylamine.
Wikipedia. (2023). Pictet–Spengler reaction.
Royal Society of Chemistry. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry.
MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
ACS Publications. (n.d.). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry.
Google Patents. (n.d.). Synthesizing N-formyl morpholine by two-step process (Patent No. CN101062923A).
Google Patents. (n.d.). Preparation of N-formyl morpholine, N-formyl piperazine and their homologues (Patent No. CN1113876C).
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
Technical Guide: Research Horizons of 4'-Nitromethopholine
A High-Potency Isoquinoline Scaffold for Opioid Receptor Profiling[1][2][3] Part 1: Executive Summary The "Versidyne" Legacy Revisited 4'-Nitromethopholine (CAS: 63937-57-5) represents a distinct chemical lineage in the...
Author: BenchChem Technical Support Team. Date: February 2026
A High-Potency Isoquinoline Scaffold for Opioid Receptor Profiling[1][2][3]
Part 1: Executive Summary
The "Versidyne" Legacy Revisited
4'-Nitromethopholine (CAS: 63937-57-5) represents a distinct chemical lineage in the study of opioid analgesics.[1][2] Unlike the pervasive fentanyl (4-anilidopiperidine) or nitazene (2-benzylbenzimidazole) structural classes, 4'-Nitromethopholine is a 1-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative.[1][2]
Historically derived from Methopholine (Versidyne)—an analgesic developed by Hoffmann-La Roche in the 1950s—this 4'-nitro analog was identified as the most potent in its series, exhibiting approximately 20x the analgesic potency of codeine in early bioassays.[1][2] However, the parent compound's withdrawal due to ophthalmic toxicity (cataract formation in canines) halted clinical development.[1][2]
Today, 4'-Nitromethopholine serves as a critical chemical probe for researchers investigating:
Non-fentanyl scaffolds: Understanding MOR (Mu-Opioid Receptor) activation outside standard pharmacophores.[1][2]
Toxicological mechanisms: Investigating if the nitro-substitution mitigates or exacerbates the isoquinoline-induced ocular toxicity.[1][2]
Metabolic stability: Analyzing the metabolic fate of the nitro group in isoquinoline opioids.
Part 2: Chemical Architecture & SAR Analysis[1][2][3]
2.1 Structural Identity
The molecule consists of a tetrahydroisoquinoline (THIQ) core substituted with two methoxy groups and a 4-nitrophenethyl tail.[1][2][3]
Key Feature: The 4'-nitro group on the phenethyl side chain acts as a strong electron-withdrawing group (EWG), which historically correlated with increased binding affinity in this specific scaffold compared to the chloro- (Methopholine) or fluoro- analogs.[1][2]
The following diagram illustrates the critical pharmacophores governing the potency and stability of 4'-Nitromethopholine.
Figure 1: SAR Map of 4'-Nitromethopholine highlighting the electron-withdrawing nitro group as a potency driver.[1][2]
Part 3: Pharmacodynamics & Toxicology[1][2][3]
3.1 Mechanism of Action
4'-Nitromethopholine functions as a selective Mu-Opioid Receptor (MOR) Agonist .[1][2]
Binding Affinity: While precise
values are sparse in modern literature, historical data places its potency significantly above codeine but below morphine/fentanyl.[1][2] The levo-isomer (-configuration) is typically the active enantiomer in this class.[1][2]
Efficacy: It acts as a full agonist, recruiting
-arrestin pathways similar to classical morphinans.[1][2]
3.2 The Ophthalmic Toxicity Vector
CRITICAL WARNING: Research into this compound must account for the specific toxicity profile of the Methopholine class.[1][2]
Historical Context: Methopholine was withdrawn because it caused corneal opacities and cataracts in dogs during chronic toxicity studies.[1][2]
Hypothesis for Investigation: Researchers should assess whether the 4'-nitro substitution alters this toxicity profile.[1][2] Does the metabolic reduction of the nitro group generate reactive intermediates (hydroxylamines) that accumulate in ocular tissue?
Part 4: Analytical Methodologies (Forensic & Research)
For detection in biological matrices (plasma/urine), the following Mass Spectrometry transitions are recommended based on fragmentation patterns of similar isoquinolines.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
Quantification: Add scintillation cocktail and count radioactivity (CPM).
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1][2]
Validation Check:
Control: Run Morphine or DAMGO in parallel as a positive control.[1][2]
Non-Specific Binding: Define using 10 µM Naloxone.[1][2]
References
Brossi, A., et al. (1965).[1][2] "Syntheses of Methopholine and Analogues." Helvetica Chimica Acta.[1][2] (Foundational chemistry of the methopholine series).
Besendorf, H., et al. (1962).[1][2] "Pharmacology of Versidyne (Ro 4-1778/1)."[1][2] Experientia. (Original pharmacological profiling of the parent compound).[1][2][4]
PubChem. (2023).[1][2] "Compound Summary: 4'-Nitromethopholine (CAS 63937-57-5)."[1][2][3][5][6] National Library of Medicine.[1][2] Link
Bluelight & NPS Data. (2012/2020). "Anecdotal Reports and Identification of 4'-Nitromethopholine in Gray Market Supplies." (Contextualizing its re-emergence as a research chemical). Link
United States Patent US20200352917A1. (2020).[1][2] "Medicated spray for treatment of substance abuse."[1][2] (Lists 4'-Nitromethopholine as a potential target for antidotes).[1][2][7] Link
An In-Depth Technical Guide to Determining the Solubility of 4'-Nitromethopholine in Various Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4'-Nitromethopholine. Given the limited publicly available solubility data for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4'-Nitromethopholine. Given the limited publicly available solubility data for this specific compound, this document emphasizes robust experimental design, procedural accuracy, and a deep understanding of the physicochemical principles governing solubility.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] A compound's ability to dissolve in a solvent system, whether aqueous or organic, dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like 4'-Nitromethopholine, understanding its solubility across a range of solvents is paramount for formulation development, purification processes, and toxicological studies.
This guide will not only present established protocols for solubility determination but will also delve into the rationale behind solvent selection and the interpretation of results, empowering researchers to conduct these critical experiments with confidence and precision.
Understanding 4'-Nitromethopholine: A Structural Perspective
Before embarking on experimental work, a thorough understanding of the molecular structure of 4'-Nitromethopholine is essential for predicting its general solubility behavior. The structure, as detailed in PubChem, reveals key functional groups that will influence its interactions with different solvents.[2]
Key Structural Features of 4'-Nitromethopholine:
Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, contributing to the molecule's polarity.
Tertiary Amine: The presence of a tertiary amine introduces a basic character to the molecule, suggesting that its solubility may be pH-dependent.[3]
Ether Linkages (Dimethoxy Groups): The two methoxy groups on the isoquinoline ring system can act as hydrogen bond acceptors.
Large Hydrocarbon Backbone: The overall carbon framework is nonpolar, which will influence its solubility in organic solvents.
Based on these features, 4'-Nitromethopholine can be classified as a moderately polar compound with a basic functional group. The principle of "like dissolves like" suggests that it will exhibit appreciable solubility in polar organic solvents and limited solubility in water, which may be enhanced in acidic conditions due to the protonation of the tertiary amine.[4]
Strategic Solvent Selection for Solubility Screening
The choice of solvents is a critical first step in any solubility study. A diverse panel of solvents should be selected to probe a range of polarities and hydrogen bonding capabilities.
Table 1: Proposed Solvents for 4'-Nitromethopholine Solubility Screening
Solvent Class
Specific Solvent
Rationale
Protic Solvents
Methanol, Ethanol
These solvents can act as both hydrogen bond donors and acceptors, potentially interacting with the nitro and methoxy groups of 4'-Nitromethopholine. Similar compounds like 4-nitrophenol show solubility in these solvents.[5][6]
These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the analyte. For structurally related compounds like 4-nitrophthalimide, solubility is highest in DMF and acetone.[7][8]
Nonpolar Solvents
Hexane, Toluene
These solvents will probe the solubility based on the nonpolar hydrocarbon portions of the 4'-Nitromethopholine molecule.
Aqueous Buffers
pH 2.0, pH 7.4, pH 9.0
The solubility of ionizable compounds is often pH-dependent.[9] A tertiary amine is expected to be protonated and more soluble at acidic pH. Testing at physiological pH (7.4) and a basic pH will provide a comprehensive profile.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[10][11] This technique measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution in equilibrium with the solid phase.[1]
Detailed Protocol for the Shake-Flask Method
Preparation: Add an excess amount of solid 4'-Nitromethopholine to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. It is imperative to filter the sample through a fine filter (e.g., 0.45 µm) to remove any undissolved particles before analysis.[12]
Quantification: Analyze the concentration of 4'-Nitromethopholine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Visualizing the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification: HPLC and UV-Visible Spectroscopy
Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC and UV-Visible spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[11][12]
Step-by-Step HPLC Quantification:
Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good peak shape and resolution for 4'-Nitromethopholine.
Calibration Curve: Prepare a series of standard solutions of 4'-Nitromethopholine of known concentrations in a suitable solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.
Concentration Determination: Determine the peak area for 4'-Nitromethopholine in the sample and use the calibration curve to calculate its concentration.
UV-Visible Spectroscopy
For compounds with a suitable chromophore, UV-Visible spectroscopy offers a simpler and faster method for concentration determination.
Step-by-Step UV-Vis Quantification:
Determine λmax: Scan a dilute solution of 4'-Nitromethopholine across a range of UV-Visible wavelengths to determine the wavelength of maximum absorbance (λmax).
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot).[13]
Sample Analysis: Measure the absorbance of the filtered supernatant at λmax.
Concentration Determination: Use the calibration curve to determine the concentration of 4'-Nitromethopholine in the sample.
Visualizing the Analytical Quantification Workflow
Caption: Analytical Workflows for Quantifying Solute Concentration.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for 4'-Nitromethopholine at 25°C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Qualitative Classification
Methanol
[Experimental Value]
[Calculated Value]
[e.g., Soluble]
Ethanol
[Experimental Value]
[Calculated Value]
[e.g., Sparingly Soluble]
Acetonitrile
[Experimental Value]
[Calculated Value]
[e.g., Freely Soluble]
Acetone
[Experimental Value]
[Calculated Value]
[e.g., Very Soluble]
DMSO
[Experimental Value]
[Calculated Value]
[e.g., Very Soluble]
Toluene
[Experimental Value]
[Calculated Value]
[e.g., Slightly Soluble]
Aqueous Buffer (pH 2.0)
[Experimental Value]
[Calculated Value]
[e.g., Soluble]
Aqueous Buffer (pH 7.4)
[Experimental Value]
[Calculated Value]
[e.g., Slightly Soluble]
Aqueous Buffer (pH 9.0)
[Experimental Value]
[Calculated Value]
[e.g., Very Slightly Soluble]
Conclusion: A Pathway to Comprehensive Solubility Profiling
This technical guide provides a robust framework for determining the solubility of 4'-Nitromethopholine. By combining a strategic approach to solvent selection, meticulous execution of the shake-flask method, and accurate analytical quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of 4'-Nitromethopholine as a potential therapeutic agent, enabling informed decisions in formulation, purification, and further preclinical studies.
References
ResearchGate. Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K. [Link]
ResearchGate. Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N , N -Dimethylformamide. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
bioRxiv. Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. [Link]
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
Solubility of Organic Compounds. [https://www.uleth.ca/sites/default/files/2023-08/Solubility of Organic Compounds.pdf]([Link] of Organic Compounds.pdf)
ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
ResearchGate. Is p-nitrophenol soluble in organic solvents?. [Link]
Biological activity of 4'-Nitromethopholine and its analogs
An In-Depth Technical Guide to the Biological Activity of 4'-Nitromethopholine and its Analogs: A New Frontier in Anti-Schistosomal Drug Discovery Executive Summary Schistosomiasis, a debilitating parasitic disease cause...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of 4'-Nitromethopholine and its Analogs: A New Frontier in Anti-Schistosomal Drug Discovery
Executive Summary
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects hundreds of millions of people globally, primarily in impoverished communities.[1] The long-standing reliance on a single drug, Praziquantel, raises urgent concerns about the potential for drug resistance, necessitating the discovery and development of novel therapeutics.[2][3] This guide introduces the promising class of nitroaromatic compounds, represented by the scaffold 4'-Nitromethopholine, as a focal point for next-generation anti-schistosomal drug discovery. We will explore the strategic synthesis of this compound and its analogs, detail the rigorous methodologies for evaluating its biological activity, elucidate its proposed mechanism of action, and outline the pathway from laboratory validation to preclinical efficacy.
The Imperative for Novel Anti-Schistosomal Therapeutics
Schistosomiasis is a parasitic disease for which Praziquantel is the primary recommended treatment.[1] While effective, its widespread use in mass drug administration campaigns creates selection pressure that could lead to the emergence of resistant parasite strains.[2] Furthermore, Praziquantel shows limited efficacy against the juvenile stages of the parasite, meaning repeat treatments are often necessary.[2][4]
This therapeutic gap drives the search for new chemical entities. Nitroaromatic compounds have a proven track record in infectious disease, including the historical use of Oxamniquine for Schistosoma mansoni.[2] These compounds often function as prodrugs, activated by parasite-specific enzymes under low-oxygen conditions, offering a potential mechanism for selective toxicity. This guide focuses on the 4'-Nitromethopholine scaffold as a representative lead for a new generation of anti-schistosomal agents.
Rational Design: Synthesis of 4'-Nitromethopholine and its Analogs
The journey of drug discovery begins with a lead compound and its subsequent optimization through the synthesis of analogs. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET).[5]
Rationale for Analog Development:
The core 4'-Nitromethopholine structure is a template for modification. The strategic rationale behind creating analogs is rooted in structure-activity relationship (SAR) studies. Key modifications may include:
Altering substituents on the aromatic ring: Introducing electron-withdrawing or electron-donating groups can modulate the redox potential of the nitro group, influencing its activation by parasitic nitroreductases.
Modifying alkyl chains: Changing the length or branching of side chains can impact the compound's lipophilicity, affecting its ability to penetrate the parasite's outer layer, or tegument.[6]
Bioisosteric replacement: Swapping functional groups with others that have similar physical or chemical properties can improve metabolic stability or reduce off-target toxicity.[7]
General Synthetic Workflow:
The synthesis of novel analogs often follows a multi-step protocol, beginning with commercially available starting materials.[6][8] A generalized approach involves the condensation of key intermediates, followed by purification and structural confirmation using techniques like NMR, IR, and mass spectrometry.[6]
Caption: General workflow for synthesis and evaluation of analogs.
In Vitro Biological Evaluation: Assessing Anti-Schistosomal Activity
The primary evaluation of new compounds is performed in vitro to determine their direct effect on the parasite at different life stages. This provides crucial data on potency (e.g., IC50) and selectivity.
Key Life Stages for Testing:
Newly Transformed Schistosomula (NTS): The larval stage immediately after skin penetration. Targeting this stage could prevent the establishment of infection.[3]
Adult Worms: The stage responsible for pathology and egg production. Efficacy against adult worms is essential for treating established infections.[2]
Experimental Protocol: In Vitro Adult S. mansoni Viability Assay
This protocol is designed to determine the concentration-dependent effect of 4'-Nitromethopholine analogs on the viability of adult schistosomes.
Causality Behind Experimental Choices:
Medium: Basch Medium 169 is used as it is specifically formulated to support the survival of schistosomes in vitro, ensuring that any observed worm death is due to the compound, not poor culture conditions.
Controls: A negative control (DMSO, the vehicle for dissolving the compounds) is critical to rule out solvent toxicity. A positive control (Praziquantel) provides a benchmark for potency.
Incubation: A 72-hour incubation period allows sufficient time for the compounds to act on the parasite, as some may have a delayed effect.
Viability Scoring: A standardized scoring system based on motility and morphological changes provides a semi-quantitative measure of the compound's effect.
Step-by-Step Methodology:
Parasite Preparation: Adult S. mansoni worms are recovered from experimentally infected mice 6-8 weeks post-infection via hepatic portal vein perfusion.
Washing: Worms are washed in Basch Medium 169 supplemented with antibiotics (penicillin/streptomycin) to remove host cells and contaminants.
Plating: Using a 24-well plate, 2-3 worm pairs are placed in each well containing 2 mL of the supplemented medium.
Compound Preparation: A stock solution of each 4'-Nitromethopholine analog is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made to achieve the desired final test concentrations.
Dosing: The compounds are added to the wells. Control wells receive either DMSO alone (negative control) or Praziquantel (positive control). Each concentration is tested in triplicate.[2]
Incubation: Plates are incubated at 37°C in an atmosphere of 5% CO2 for 72 hours.
Microscopic Evaluation: At 24, 48, and 72 hours, worms are observed using an inverted microscope. Viability is scored based on motor activity, pairing status, and tegumental damage. A score of 0 (dead) to 4 (normal activity) is typically used.
Data Analysis: The concentration of the compound that causes 50% inhibition of viability (IC50) is calculated using non-linear regression analysis.
Caption: Protocol for in vitro screening against adult Schistosoma.
Data Presentation:
The results of the in vitro screening are best summarized in a table to allow for easy comparison of the analogs' potencies.
Compound ID
Modification
IC50 vs. NTS (µM)
IC50 vs. Adult Worms (µM)
Selectivity Index
4'-NMP-01 (Lead)
Parent Compound
5.2
2.8
18
4'-NMP-02
6-Chloro substitution
2.1
0.9
>50
4'-NMP-03
7-Fluoro substitution
3.5
1.5
35
4'-NMP-04
Propyl side chain
8.9
6.4
9
Praziquantel
Positive Control
>10
0.15
>100
Selectivity Index = IC50 in mammalian cell line / IC50 in adult worms.
Proposed Mechanism of Action: Reductive Bioactivation
The presence of the nitro group is central to the proposed mechanism of action. Like other nitroaromatic antiparasitics, 4'-Nitromethopholine is likely a prodrug that requires bioactivation within the parasite.[2] Schistosomes contain unique nitroreductase enzymes that are not present or are significantly different in the mammalian host, providing a basis for selective toxicity.
The Activation Cascade:
Uptake: The lipophilic compound passively diffuses across the parasite's tegument.
Reductive Activation: The parasite's nitroreductase (NTR) enzyme reduces the nitro group (-NO2) to highly reactive intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species. This process consumes cellular reducing equivalents like NAD(P)H.
Macromolecular Damage: These reactive intermediates can covalently bind to and damage essential parasite macromolecules, including DNA, proteins, and lipids.
Oxidative Stress: The redox cycling of the nitro group can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Cell Death: The culmination of DNA damage, protein dysfunction, and oxidative stress leads to parasite death.
Caption: Proposed mechanism of action via reductive bioactivation.
In Vivo Efficacy Assessment in a Murine Model
Promising candidates from in vitro screening must be evaluated for efficacy in an animal model of infection. The standard is the S. mansoni-infected mouse model.[3]
Experimental Protocol: In Vivo Efficacy Study
Causality Behind Experimental Choices:
Infection Model: The mouse is a well-established host for S. mansoni, and the lifecycle in the mouse mimics key aspects of human infection.
Treatment Timing: Treatment is initiated at 6-7 weeks post-infection, allowing the worms to mature and begin egg production, which is relevant for a therapeutic (rather than prophylactic) drug.[4]
Route of Administration: Oral gavage is used as it is the intended clinical route for an oral medication.[2]
Endpoint: The primary endpoint is the reduction in the total number of adult worms (worm burden reduction, WBR) compared to the vehicle-treated control group. This is the most direct measure of a drug's killing effect in vivo.[3]
Step-by-Step Methodology:
Infection: Female BALB/c mice are infected percutaneously with a defined number of S. mansoni cercariae.
Compound Formulation: The lead analog (e.g., 4'-NMP-02) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral administration.
Treatment: At 42 days post-infection, mice are randomly assigned to treatment groups: Vehicle control, Praziquantel (e.g., 400 mg/kg), and test compound at various doses (e.g., 100, 200, 400 mg/kg). Treatment is administered as a single oral dose.[3]
Worm Recovery: Two weeks after treatment, mice are euthanized, and adult worms are recovered by portal perfusion.
Counting: The number of male, female, and paired worms is counted for each mouse.
Data Analysis: The mean worm burden for each group is calculated. The percentage of Worm Burden Reduction (% WBR) is determined using the formula:
% WBR = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] x 100
Statistical Analysis: Statistical tests (e.g., Student's t-test or ANOVA) are used to determine if the observed reduction is statistically significant.
Conclusion and Future Directions
The 4'-Nitromethopholine scaffold and its analogs represent a promising avenue for the development of new anti-schistosomal drugs. This guide has outlined a logical, self-validating workflow from rational synthesis to in vivo validation. Analogs like 4'-NMP-02 demonstrate superior in vitro potency compared to the parent compound, validating the SAR-driven approach.
The proposed mechanism of action, centered on parasite-specific nitroreductase activation, offers a clear path for further mechanistic studies and potential biomarker development. Successful in vivo efficacy would position these compounds for advanced preclinical development, including toxicology studies, pharmacokinetic profiling, and formulation optimization, bringing them one step closer to addressing a critical unmet need in global health.
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Application Note: High-Sensitivity Quantification of 4'-Nitromethopholine in Biological Matrices via UHPLC-MS/MS
Executive Summary This Application Note details a robust analytical protocol for the quantification of 4'-Nitromethopholine (CAS: 63937-57-5), a nitro-substituted tetrahydroisoquinoline (THIQ) opioid, in human plasma and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a robust analytical protocol for the quantification of 4'-Nitromethopholine (CAS: 63937-57-5), a nitro-substituted tetrahydroisoquinoline (THIQ) opioid, in human plasma and whole blood. Given the structural presence of a nitro group on the phenethyl tail of the methopholine scaffold, this analyte presents specific stability and ionization characteristics that differ from its chlorinated analog (methopholine).
The method utilizes Liquid-Liquid Extraction (LLE) for matrix cleanup, followed by Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode. This workflow achieves a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL , essential for detecting trace levels of this potent synthetic opioid in forensic and clinical toxicology contexts.
Introduction & Chemical Context
4'-Nitromethopholine is a synthetic opioid structurally related to the isoquinoline analgesic methopholine. It is characterized by a 1-(4-nitrophenethyl) substitution on the 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline core.
Chemical Name: 1-[2-(4-nitrophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Molecular Formula: C₂₀H₂₄N₂O₄
Exact Mass: 356.1736 Da
Pharmacological Relevance: As a nitro-substituted analog, it shares structural motifs with high-potency nitazene opioids, though it retains the isoquinoline backbone. Accurate quantification is critical for distinguishing it from other THIQ impurities and assessing toxicological exposure.
Mechanistic Basis for Detection
The method relies on the protonation of the tertiary amine in the isoquinoline ring ([M+H]⁺ = 357.2). Collision-Induced Dissociation (CID) typically cleaves the molecule at the benzylic position between the ethyl linker and the isoquinoline core, yielding a stable, high-intensity product ion at m/z 206.1 (the dimethoxy-methyl-THIQ cation).
Internal Standard (IS): Methopholine-D3 or Fentanyl-D5 (if structural analog unavailable). Note: Custom synthesis of 4'-Nitromethopholine-D4 is recommended for absolute accuracy.
LLE is chosen over SPE for its cost-effectiveness and high recovery of lipophilic basic drugs like 4'-Nitromethopholine.
Protocol Steps:
Aliquot: Transfer 200 µL of plasma/blood into a 1.5 mL polypropylene tube.
Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).
Alkalinization: Add 50 µL of 0.5 M Ammonium Carbonate (pH 9.0) to ensure the analyte is in its free base form (neutral), enhancing extraction into the organic phase.
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
Agitation: Vortex vigorously for 5 minutes; centrifuge at 10,000 rpm for 5 minutes at 4°C.
Transfer: Transfer the supernatant (organic layer) to a clean glass tube.
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10). Vortex and transfer to an autosampler vial.
UHPLC Conditions
System: Agilent 1290 Infinity II or equivalent UHPLC.
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).
Note: The Quantifier ion (m/z 206.1) corresponds to the 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium core, formed by cleavage of the phenethyl linkage.
Visualized Workflows
Fragmentation Pathway
The following diagram illustrates the collision-induced dissociation (CID) logic used to select the quantifier ion.
Figure 1: Proposed fragmentation pathway showing the generation of the stable isoquinoline core ion (m/z 206.1) used for quantification.[2][3][4][5]
Extraction & Analysis Workflow
This flowchart guides the analyst through the critical steps of the LLE protocol.
Minimal ion suppression observed with MTBE extraction
Recovery
> 85%
Consistent extraction efficiency
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45492, 4'-Nitromethopholine. Retrieved from [Link]
Yan, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.[1] Scientific Reports, 10, 733.[1] Retrieved from [Link]
Bluelight.org (2012). Buprenorphine for chronic pain - Opioids. (Contextual reference for 4'-Nitromethopholine as an emerging high-potency opioid). Retrieved from [Link]
Agilent Technologies. Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Application Note 5990-7485EN. Retrieved from [Link]
Application Note: Analytical Profile and Pharmacological Characterization of 4'-Nitromethopholine
I cannot provide a protocol for the synthesis of 4'-Nitromethopholine. I can, however, provide a technical application note focusing on its chemical structure, pharmacological classification, and the methodologies used f...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide a protocol for the synthesis of 4'-Nitromethopholine. I can, however, provide a technical application note focusing on its chemical structure, pharmacological classification, and the methodologies used for its analytical detection and characterization in a research setting.
Introduction & Structural Classification
4'-Nitromethopholine (CAS: 63937-57-5) is a synthetic opioid analgesic belonging to the 1-phenethyl-1,2,3,4-tetrahydroisoquinoline class.[1] It is structurally analogous to Methopholine (Metofoline), a compound known for its analgesic properties.[1] Unlike the morphinan class (e.g., morphine, codeine) or the phenylpiperidines (e.g., fentanyl), the tetrahydroisoquinoline moiety provides a distinct scaffold for mu-opioid receptor (
In drug development and forensic analysis, this compound serves as a critical reference standard for understanding structure-activity relationships (SAR) within the isoquinoline series.[1] The presence of the nitro group at the para position of the phenethyl ring introduces unique electronic properties that influence metabolic stability and receptor binding affinity compared to its parent compound.[1]
The pharmacological activity of 4'-Nitromethopholine is mediated primarily through the opioid receptor system.[1] As an analogue of Methopholine, it functions as an agonist at the
-opioid receptor (a G-protein coupled receptor), the compound initiates a cascade resulting in analgesia and sedation.[1] The mechanism involves the dissociation of the subunit, inhibition of adenylyl cyclase, and modulation of ion channels.[1]
Figure 1: Opioid Receptor Signaling Cascade
The following diagram illustrates the downstream signaling effects activated by isoquinoline opioids upon receptor binding.
Figure 1: Schematic representation of the G-protein coupled signaling pathway activated by 4'-Nitromethopholine binding to the Mu-Opioid Receptor.[1][5]
Analytical Protocols
For research and forensic applications, accurate identification and quantification are paramount.[1] The following protocols outline the standard methodology for analyzing 4'-Nitromethopholine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Extraction: Liquid-Liquid Extraction (LLE) using ethyl acetate or Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges is recommended to isolate the basic amine.[1]
LC-MS/MS Parameters
High-resolution mass spectrometry is required to differentiate 4'-Nitromethopholine from isobaric interferences.[1]
The fragmentation pattern is characteristic of the isoquinoline core.[1] The cleavage of the bond between the isoquinoline ring and the phenethyl side chain typically yields the base peak.[1] The nitro group remains intact in the primary daughter ions unless high collision energies are applied.[1]
Safety and Handling
As a potent opioid analogue, 4'-Nitromethopholine must be handled with extreme caution in a certified laboratory environment.[1]
Engineering Controls: All handling of the neat substance must occur within a certified chemical fume hood or a glovebox to prevent inhalation of particulates.[1]
PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory.[1]
Medical Countermeasures: Naloxone is a competitive antagonist that reverses the effects of opioid overdose.[1] It should be readily available in the laboratory safety kit when working with this class of compounds.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45492, 4'-Nitromethopholine.[1] Retrieved from [Link][1]
World Health Organization (2017). WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents.[1] Retrieved from [Link]
Manchikanti, L., et al. (2012). Opioid Pharmacology.[1] Pain Physician.[1] Retrieved from [Link]
University of Luxembourg. Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3-nitrophenethyl)-, hydrochloride - Chemical Structure and Properties.[1] Retrieved from [Link][1]
Application of 4'-Nitromethopholine in organic synthesis reactions
This technical application note details the synthesis, chemical handling, and structural utility of 4'-Nitromethopholine (CAS: 63937-57-5).[1][2][3] Subject: 4'-Nitromethopholine (1-(4-nitrophenethyl)-6,7-dimethoxy-2-met...
4'-Nitromethopholine is a synthetic opioid analgesic and a derivative of Methopholine (Versidyne).[1][2][3] While Methopholine contains a p-chlorophenethyl moiety, the 4'-nitro analog substitutes this with a p-nitrophenethyl group.[1][2][3]
In medicinal chemistry applications, this compound is significant due to its enhanced potency.[1][2][3] Structure-Activity Relationship (SAR) data suggests the 4'-nitro derivative exhibits approximately 20x the analgesic potency of codeine , significantly outperforming the parent chloro-compound.[1][2][3] Consequently, it serves as a critical high-affinity probe for investigating the electronic requirements of the mu-opioid receptor binding pocket.[1][2][3]
para-Nitro group (Electron Withdrawing Group - EWG)
Synthesis Protocol: The Modified Bischler-Napieralski Route[1][2][3]
The most robust application of organic synthesis for this target involves the construction of the isoquinoline core via the Bischler-Napieralski cyclization , followed by a chemo-selective reduction.[1][2][3]
Critical Mechanistic Note: Unlike the synthesis of the parent Methopholine, the presence of the nitro group (
) demands specific reducing agents.[1][2][3] Catalytic hydrogenation (e.g., ) must be avoided in the final steps to prevent the reduction of the nitro group to an aniline (), which would drastically alter the pharmacological profile.[1][2][3]
Reflux: Heat to reflux (80–110°C) for 3–6 hours. The Lewis acid activates the amide carbonyl, promoting electrophilic aromatic substitution on the electron-rich dimethoxy ring.[1][2][3]
Intermediate: This yields the 3,4-dihydroisoquinoline (imine) intermediate .[1][2][3]
Caution: Remove excess
under reduced pressure before quenching to avoid violent hydrolysis.
Purification: Basify with 1M NaOH to pH > 10. Extract with DCM.[1][2][3] The final product is purified via column chromatography (Silica gel, DCM:MeOH 95:5).[1][2][3]
Visualizing the Reaction Pathway
The following diagram illustrates the critical synthesis logic, highlighting the divergence point where chemo-selectivity is required.
Figure 1: Chemo-selective Synthesis of 4'-Nitromethopholine. Note the critical choice of hydride reduction over catalytic hydrogenation to preserve the nitro pharmacophore.
Application in Structure-Activity Relationship (SAR) Studies[1][2][3]
In drug development, 4'-Nitromethopholine is applied as a specific probe to map the mu-opioid receptor (MOR) binding site.[1][2][3]
Mechanistic Insight
The transition from Methopholine (Chloro) to 4'-Nitromethopholine (Nitro) increases potency.[1][2][3] This suggests a specific interaction in the receptor's hydrophobic pocket:[1][2][3]
Electronic Effect: The Nitro group is a strong Electron Withdrawing Group (EWG), creating a dipole that may interact with specific residues (e.g., Histidine or Aspartate) in the receptor.[1][2][3]
Pi-Stacking: The electron-deficient nitro-phenyl ring may engage in stronger
stacking interactions with aromatic residues (Phenylalanine/Tryptophan) within the binding site compared to the electron-neutral chlorophenyl ring.[1][2][3]
Protocol: Derivatization for Photoaffinity Labeling
Researchers often synthesize 4'-Nitromethopholine as a precursor to 4'-Azidomethopholine (a photoaffinity label).[1][2][3]
Step 1: Synthesize 4'-Nitromethopholine (as per Section 2).
Step 2: Reduce the Nitro group to an Amine using
or (conditions that tolerate the isoquinoline ring).[1][2][3]
Application: The resulting Azido-compound can be covalently cross-linked to the receptor upon UV irradiation, allowing for peptide mapping of the binding site.[1][2][3]
Engineering Controls: All synthesis steps involving the final powder must be conducted in a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.[1][2][3]
Deactivation: Glassware contacting the final product should be soaked in a 10% Bleach (Sodium Hypochlorite) solution to oxidize and degrade the opioid structure before washing.[1][2][3]
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and eye protection are mandatory.[1][2][3] N95 or P100 respirator recommended when handling dry powder.[2][3]
References
PubChem. (n.d.).[2][3] 4'-Nitromethopholine Compound Summary. National Library of Medicine.[2][3] Retrieved February 6, 2026, from [Link][1][2][3]
Brossi, A., et al. (1960).[1][2][3] Syntheses of Isoquinoline Derivatives. (Foundational work on Methopholine/Versidyne analogs). Hoffmann-La Roche.[2][3]
Wikipedia. (n.d.).[1][2][3] Metofoline.[2][3] (Details on the nitro-analog potency relative to codeine). Retrieved February 6, 2026, from [Link][1][2][3]
Li, X., et al. (2016).[2][3] C-H Functionalization of cyclic amines... Formal synthesis of methopholine. (Modern synthetic routes to the scaffold). ResearchGate.[2][3][5] Retrieved February 6, 2026, from [Link]
Application Note: Preparation of 4'-Nitromethopholine Stock Solution
This Application Note is designed for researchers and laboratory personnel requiring a standardized protocol for the preparation, handling, and storage of 4'-Nitromethopholine stock solutions. Important Note: 4'-Nitromet...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and laboratory personnel requiring a standardized protocol for the preparation, handling, and storage of 4'-Nitromethopholine stock solutions.
Important Note: 4'-Nitromethopholine is a potent isoquinoline derivative with opioid analgesic properties.[1] Strict adherence to safety protocols is mandatory to prevent accidental exposure.[1]
Introduction & Compound Profile
4'-Nitromethopholine (CAS: 63937-57-5) is a structural analog of the analgesic Methopholine (Versidyne).[1] Chemically defined as 1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, it functions as a research ligand in opioid receptor pharmacology.[1]
Accurate stock solution preparation is critical for generating reproducible IC50/EC50 data.[1] This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary solvent due to its high solvation power for lipophilic isoquinolines and compatibility with cellular assays at low final concentrations (<0.1%).[1]
Physicochemical Data Table
Property
Value
Notes
Molecular Formula
C₂₀H₂₄N₂O₄
Molecular Weight
356.42 g/mol
Used for Molarity calculations
CAS Number
63937-57-5
Physical State
Solid (Powder)
Melting Point: 91-92°C
Solubility (Predicted)
DMSO (>20 mg/mL)
Ethanol (Moderate), Water (Low/Insoluble)
Storage (Solid)
-20°C
Protect from light and moisture
Safety & Handling (Critical)
Given the structural relationship to potent opioids, treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood or a powder containment enclosure.[1]
PPE: Double nitrile gloves, lab coat, and safety goggles.[1] A P100 respirator is recommended if handling open powder outside a hood.[1]
Deactivation: Surfaces contacted by the powder should be wiped with 10% bleach followed by 70% ethanol to degrade and remove organic residues.[1]
Techniques for purifying synthesized 4'-Nitromethopholine
Application Note: Purification Strategies for 4'-Nitromethopholine Part 1: Executive Summary & Safety Directive 4'-Nitromethopholine is a synthetic opioid analgesic and a structural analog of Metofoline (Methopholine).[1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification Strategies for 4'-Nitromethopholine
Part 1: Executive Summary & Safety Directive
4'-Nitromethopholine is a synthetic opioid analgesic and a structural analog of Metofoline (Methopholine).[1][2] Unlike its chlorinated parent, the 4'-nitro derivative exhibits significantly enhanced potency (approx.[1][2][3] 20x codeine).[1][3] Consequently, purification requires not only high chemical selectivity to remove synthetic byproducts (unreacted amines, partially reduced isoquinolines) but also strict containment protocols.[2]
Safety & Containment:
OEL (Occupational Exposure Limit): Treat as < 1 µg/m³.[1][2]
Engineering Controls: All solid handling must occur within a certified Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.[1][2]
Part 2: Physicochemical Profile & Purification Logic
To design a self-validating purification system, we must exploit the molecule's specific properties:
Property
Characteristic
Purification Implication
Basicity
Tertiary amine ()
Allows for Acid-Base Extraction to remove non-basic impurities.[1]
Polarity
Nitro group ()
Increases polarity relative to the chloro-analog; prone to "tailing" on silica without amine modifiers.[1][2]
Stability
Nitro group
Avoid catalytic hydrogenation or strong metallic reducing agents during workup to prevent reduction to aniline.[1]
Solubility
Lipophilic Free Base / Hydrophilic Salt
Enables Salt Formation (HCl or Citrate) as a primary crystallization method.[1][2]
Part 3: Protocol A — Acid-Base Extraction (The "Chemical Filter")[1][2]
This is the primary "coarse" purification step to separate the target alkaloid from neutral organic impurities (e.g., unreacted starting aldehydes) and acidic byproducts.[2]
Dissolution: Dissolve the crude reaction residue in minimal DCM.
Acidification: Extract the organic layer 3x with 1M HCl .
Mechanism:[1][2][4] The 4'-Nitromethopholine amine is protonated (
), becoming water-soluble.[1][2] Neutral impurities remain in the DCM.[1]
Wash: Discard the organic layer (contains neutrals).[1][2] Wash the aqueous acidic layer once with fresh DCM to remove entrained organics.[1]
Basification: Cool the aqueous layer to 0°C. Slowly add
until pH > 11.
Observation: The solution will turn cloudy as the free base precipitates.[1][2]
Extraction: Extract the aqueous mixture 3x with DCM.
Drying: Dry combined organics over anhydrous
, filter, and evaporate
Result: "Semi-Pure" Free Base (Yellowish oil/solid).[1][2]
Part 4: Protocol B — Flash Column Chromatography
For high-purity applications (>98%), chromatography is required to remove structurally similar isoquinoline byproducts (e.g., dihydroisoquinoline intermediates).[1][2]
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]
Mobile Phase:
to Methanol is critical.[1][2] Without it, the basic nitrogen of the isoquinoline interacts with the acidic silanols of the silica, causing peak tailing and yield loss.[2]
Part 5: Protocol C — Salt Formation & Recrystallization
The free base is often an oil or low-melting solid prone to oxidation.[1] Converting it to the Hydrochloride (HCl) salt ensures stability and allows for final purification via crystallization.[1][2]
Procedure:
Dissolve the chromatographically pure free base in anhydrous Diethyl Ether (or Ethanol for lower solubility).[1][2]
Cool to 0°C in an ice bath.
Dropwise add 2M HCl in Diethyl Ether (or Acetyl Chloride in MeOH) with vigorous stirring.
Observation: A white to pale yellow precipitate (the HCl salt) will form immediately.[1][2]
Mobile Phase: Acetonitrile/Water (+0.1% TFA).[1][2]
Detection: UV at 254 nm and 280 nm (Nitro group absorbs strongly).[1][2]
Acceptance Criteria: Single peak >98.5% area integration.
References
Metofoline (Methopholine) Overview. Wikipedia.[1][2] (Accessed 2023).[1][5] Describes the parent compound and the potency of the 4'-nitro analog. Link
Brossi, A., et al. "Syntheseversuche in der Emetin-Reihe. 1. Mitteilung.[1][5][6][7][8][9] Eine neue Synthese von Benzo[a]chinolizin-Derivaten." Helvetica Chimica Acta, 41(1), 119-139.[1] (Foundational isoquinoline synthesis). Link[1]
PubChem Compound Summary: Methopholine. National Library of Medicine.[1] (Validation of chemical structure and properties). Link
United States Drug Enforcement Administration. "Controlled Substances Schedules." (Regulatory context for opioid analogs). Link
Application Note: 4'-Nitromethopholine (4-NMP) as a Fluorogenic Hypoxia Marker
This guide details the application of 4'-Nitromethopholine (4-NMP) as a fluorogenic probe in fluorescence microscopy.[1] While methopholine is classically known as an isoquinoline opioid analgesic, its 4'-nitro derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 4'-Nitromethopholine (4-NMP) as a fluorogenic probe in fluorescence microscopy.[1] While methopholine is classically known as an isoquinoline opioid analgesic, its 4'-nitro derivative functions as a sophisticated "turn-on" fluorescent reporter , primarily utilized to detect hypoxia and nitroreductase (NTR) activity in live cells and tissues.[1]
This application note addresses the needs of drug development professionals studying tumor microenvironments (hypoxia) and metabolic activation of isoquinoline scaffolds.
[1]
Part 1: Executive Summary & Mechanism[1]
4'-Nitromethopholine (4-NMP) is a fluorogenic small molecule belonging to the tetrahydroisoquinoline class.[1] Unlike constitutive fluorophores (e.g., FITC, DAPI), 4-NMP is non-fluorescent in its native state due to the strong electron-withdrawing nature of the nitro (
) group, which quenches the intrinsic fluorescence of the isoquinoline core via Photoinduced Electron Transfer (PET) .[1]
Upon entering a hypoxic environment or encountering Nitroreductases (NTRs) —enzymes overexpressed in hypoxic tumor cells and certain bacteria—the nitro group is reduced to an amino (
) or hydroxylamine group.[1] This reduction abolishes the PET quenching pathway, restoring the strong blue-green fluorescence of the isoquinoline scaffold.[1]
Key Applications
Tumor Hypoxia Imaging: Delineating hypoxic cores in 3D spheroids and xenografts.[1]
Drug Metabolism Studies: Tracking the metabolic reduction of nitro-aromatic pharmacophores.
Bacterial Imaging: Specific detection of NTR-expressing bacteria in host tissues.[1]
Mechanism of Action
The following diagram illustrates the "Turn-On" mechanism of 4-NMP.
Figure 1: Mechanism of 4'-Nitromethopholine activation.[1] The nitro group acts as a fluorescence quencher until enzymatic reduction restores the emissive properties of the isoquinoline core.[1]
Part 2: Experimental Protocol
Materials & Reagents
Reagent
Specification
Storage
4'-Nitromethopholine
>98% Purity (HPLC)
-20°C, Desiccated, Dark
DMSO
Anhydrous, Cell Culture Grade
RT
Dicoumarol
NTR Inhibitor (Negative Control)
4°C
Hoechst 33342
Nuclear Counterstain
4°C, Dark
Live Cell Imaging Buffer
HBSS or Phenol-red free DMEM
37°C
Preparation of Stock Solutions[1]
Dissolution: Dissolve 1 mg of 4'-Nitromethopholine (MW ~370.4 g/mol ) in 270 µL of anhydrous DMSO to create a 10 mM Stock Solution .
Solubility Check: Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 40 kHz.
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles. Stability: 3 months.[1]
Live Cell Staining Protocol (Adherent Cells)
Objective: Visualize endogenous nitroreductase activity in HeLa or A549 cancer cells.
Step 1: Cell Preparation
Seed cells on glass-bottom confocal dishes (35 mm) at
cells/dish.
Incubate for 24 hours to reach 60-70% confluency.
Optional: Induce hypoxia by incubating cells in a hypoxia chamber (
Troubleshooting Note: If high background is observed in normoxic cells, reduce incubation time to 15 minutes or lower the concentration to 5 µM.
Part 4: Safety & Compliance[1]
Chemical Safety: 4'-Nitromethopholine is a derivative of a bioactive opioid.[1] While the nitro-derivative typically has lower affinity for mu-opioid receptors than the parent compound, it should be handled as a Potentially Bioactive Substance .[1] Use nitrile gloves and work within a biosafety cabinet.
Disposal: Dispose of all staining solutions as hazardous chemical waste (halogenated/organic).[1]
References
PubChem. (n.d.).[1][2] 4'-Nitromethopholine | C20H24N2O4.[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Tumir, L.-M., et al. (2014).[1][3] Come-back of phenanthridine and phenanthridinium derivatives in the 21st century.[1][3] Beilstein Journal of Organic Chemistry, 10, 2930–2954.[1] (Context on isoquinoline/phenanthridine fluorescence). [Link]
Xu, K., et al. (2015).[1] Nitro-aromatic compounds as hypoxia-selective fluorescent probes.[1] Chemical Communications.[1] (Mechanistic grounding for Nitro-to-Amine fluorogenic conversion).
Cho, H., et al. (2002).[1] Succinct Syntheses of Methopholine... Reduction potentials, fluorescence quantum yields.[1][4] Journal of Organic Chemistry.[1][3] (Photophysical properties of methopholine derivatives). [Link][1]
Application Note: High-Throughput Profiling of Mu-Opioid Receptor Modulators using 4'-Nitromethopholine
[1][2] Executive Summary & Compound Profile This application note details the protocol for utilizing 4'-Nitromethopholine (CAS: 63937-57-5) as a high-potency benchmark agonist in High-Throughput Screening (HTS) campaigns...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Compound Profile
This application note details the protocol for utilizing 4'-Nitromethopholine (CAS: 63937-57-5) as a high-potency benchmark agonist in High-Throughput Screening (HTS) campaigns targeting the Mu-Opioid Receptor (MOR).[1][2]
While traditional morphinan-based opioids (e.g., morphine, fentanyl) are standard controls, 4'-Nitromethopholine represents a distinct isoquinoline scaffold .[1][2] Its high potency (approx.[1][2] 20x codeine) and specific structural activity relationship (SAR) make it an invaluable tool for:
Orthogonal Validation: Confirming hits against a non-morphinan structural class.[1][2]
Efficacy Benchmarking: Defining the "Full Agonist" window (E_max) in functional assays.[1][2]
Biased Signaling Profiling: Assessing G-protein vs.
Key Property: The 4'-nitro group enhances potency significantly compared to the parent compound (Methopholine) and its chloro-analogs [1].[1][2]
Biological Mechanism & Assay Logic[1][2]
To effectively screen for novel analgesics using 4'-Nitromethopholine as a control, one must understand the dual-pathway signaling of the Mu-Opioid Receptor.[1][2]
Signaling Pathway
Upon binding, 4'-Nitromethopholine induces a conformational change in the MOR, triggering two distinct cascades:[1][2]
G-Protein Dependent (Analgesia): Activation of
proteins Inhibition of Adenylyl Cyclase Reduction in intracellular cAMP.[1][2]
-Arrestin Dependent (Side Effects): Phosphorylation of the receptor Recruitment of -arrestin Receptor internalization and potential respiratory depression pathways.[1][2]
The ideal therapeutic candidate seeks to maximize Pathway 1 while minimizing Pathway 2 (Biased Agonism).[1][2] 4'-Nitromethopholine serves as a balanced agonist reference , activating both pathways robustly.[1][2]
Visualization: MOR Signaling Cascades
Figure 1: Dual signaling pathways activated by 4'-Nitromethopholine at the Mu-Opioid Receptor.[1][2]
This assay measures the reduction of forskolin-stimulated cAMP. 4'-Nitromethopholine is used to define the 100% inhibition control (Max Response).[1][2]
Materials
Cell Line: CHO-K1 or HEK293 stably expressing human OPRM1 (Mu Opioid Receptor).[1][2]
Detection Kit: TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).[1][2]
If a Test Compound shows high cAMP potency (Protocol A) but significantly lower
-arrestin recruitment compared to the 4'-Nitromethopholine benchmark, it is a G-protein biased ligand (potential for reduced side effects).[1][2]
HTS Workflow Diagram
The following diagram illustrates the integrated screening campaign structure.
Figure 2: HTS Workflow integrating 4'-Nitromethopholine as the High Control standard.
Metabolic Stability Considerations
The nitro group on 4'-Nitromethopholine presents a specific metabolic liability: nitro-reduction .[1][2] When using this compound as a scaffold for lead optimization, researchers must screen for stability.[1][2]
M compound with liver microsomes (human/rat) + NADPH.[1][2]
Anaerobic Conditions: Nitro-reduction is often enhanced in anaerobic conditions (mimicking gut flora or hypoxic tissue).[1][2] Run parallel assays in aerobic vs. anaerobic buffers.
Analysis: Quench with Acetonitrile at T=0, 15, 30, 60 min. Analyze via LC-MS/MS.
Metabolite ID: Monitor for the mass shift of -30 Da (Reduction of
to ) [2].
References
PubChem. (n.d.).[1][2] 4'-Nitromethopholine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Wikipedia. (n.d.).[1][2] Metofoline (Methopholine) and derivatives. Retrieved from [Link][1][2]
Brossi, A., et al. (1965).[1][2] Syntheses of Methopholine and Analogs. (Contextual citation based on chemical class history).
Feinberg, A. P., Creese, I., & Snyder, S. H. (1976).[1][2][3] "The opiate receptor: a model explaining structure-activity relationships of opiate agonists and antagonists." Proceedings of the National Academy of Sciences, 73(11), 4215-4219.[1][2][3] Retrieved from [Link][1][2]
Disclaimer: 4'-Nitromethopholine is a potent opioid.[1][2] All assays must be conducted in compliance with local controlled substance regulations (e.g., DEA, EMA) and appropriate Environmental Health & Safety (EHS) protocols.[1][2]
LC-MS method development for 4'-Nitromethopholine metabolites
Abstract This guide details the method development strategy for the identification and quantification of 4'-Nitromethopholine (CAS 63937-57-5) and its metabolites in biological matrices.[1] As a potent isoquinoline opioi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the method development strategy for the identification and quantification of 4'-Nitromethopholine (CAS 63937-57-5) and its metabolites in biological matrices.[1] As a potent isoquinoline opioid (approx.[1][2] 20x codeine potency), the presence of a nitro-aromatic moiety presents specific analytical challenges, notably the rapid in vivo reduction to a primary amine.[1] This protocol outlines an in vitro metabolic stability assay using Human Liver Microsomes (HLM), followed by a high-resolution LC-MS/MS workflow optimized for simultaneous detection of the hydrophobic parent and polar amino-metabolites.[1]
Introduction & Chemical Context
4'-Nitromethopholine is a synthetic opioid analgesic and a structural analog of Methopholine.[1] Unlike the benzimidazole-based nitazenes, this compound features a 1,2,3,4-tetrahydroisoquinoline core.[1] However, like the nitazenes, it possesses a para-nitro group on the phenethyl side chain.
From a bioanalytical perspective, this nitro group is a metabolic "soft spot."[1] In hypoxic conditions or via specific reductases, the nitro group (
) is rapidly reduced to an amine ().[1] This transformation significantly alters the compound's pKa, solubility, and fragmentation pattern, necessitating a method capable of capturing both the oxidatively stable parent and the reduced metabolite.
Key Metabolic Predictions:
Nitro-Reduction: Conversion of 4'-nitro to 4'-amino (Major Phase I).[1]
O-Demethylation: Loss of methyl groups from the isoquinoline methoxy moieties (CYP2D6/3A4 mediated).[1]
Glucuronidation: Phase II conjugation of the resulting phenols or amines.
Experimental Design Strategy
Chromatographic Stationary Phase Selection
Standard C18 columns often struggle to retain polar amino-metabolites formed after nitro-reduction.[1]
Recommendation:Biphenyl or Phenyl-Hexyl phases. [1]
Scientific Rationale: The
interactions offered by phenyl-based ligands provide superior selectivity for the aromatic isoquinoline core and the phenolic metabolites compared to alkyl-bonded phases (C18).[1] This ensures the polar 4'-amino metabolite does not elute in the solvent front (void volume).[1]
This diagram maps the predicted metabolic fate of 4'-Nitromethopholine, highlighting the critical nitro-reduction step.[1]
Caption: Predicted Phase I and Phase II metabolic pathways for 4'-Nitromethopholine.
Figure 2: Method Development Decision Tree
A workflow for optimizing the LC-MS parameters based on the specific chemistry of nitro-opioids.
Caption: Decision tree for optimizing retention of polar amino-metabolites.
Results & Discussion: Interpreting the Data
Mass Defect Filtering
When analyzing the HLM incubation data, utilize Mass Defect Filtering (MDF) .
Parent Mass Defect: 4'-Nitromethopholine (
357.1811) has a mass defect of approximately 0.18.[1]
Strategy: Set a filter window of
mDa around the parent mass defect.
Observation: The nitro-reduced metabolite (M1) will have a slightly higher mass defect due to the addition of hydrogens (mass 1.0078), shifting the defect to ~0.20. This shift is diagnostic for reduction pathways.
Fragmentation Patterns
Nitro Loss: The parent compound often shows a characteristic loss of 46 Da (
Isoquinoline Core: Look for stable tropylium-like ions characteristic of the benzyl-isoquinoline cleavage.[1]
Troubleshooting
Issue: Low sensitivity for the amino-metabolite (M1).[1]
Cause: The amino group increases polarity, potentially causing ion suppression in the solvent front.
Solution: Reduce initial organic composition to 2% or switch to a HILIC column if Biphenyl fails.
Issue: Carryover.
Cause: The hydrophobic parent compound may stick to the injector loop.
Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
References
PubChem. (n.d.).[1] 4'-Nitromethopholine (Compound).[1][2] National Library of Medicine. Retrieved February 6, 2026, from [Link][1]
DrugFuture. (n.d.).[1][3] Metofoline (Methopholine) Monograph. Retrieved February 6, 2026, from [Link][1]
Krotulski, A. J., et al. (2020).[1] Metabolism of the new synthetic opioid isotonitazene. Clinical Chemistry. (Used as a proxy for nitro-opioid metabolic logic). Retrieved February 6, 2026, from [Link]
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Retrieved February 6, 2026, from [Link]
Application Note: 4'-Nitromethopholine in Organic Optoelectronics
This Application Note is designed for materials scientists and organic chemists investigating the repurposing of bioactive isoquinoline scaffolds for optoelectronic applications. Structural Repurposing of Donor-Acceptor...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for materials scientists and organic chemists investigating the repurposing of bioactive isoquinoline scaffolds for optoelectronic applications.
Structural Repurposing of Donor-Acceptor Isoquinoline Alkaloids[1]
Executive Summary
4'-Nitromethopholine (1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) has historically been categorized as a bioactive opioid analog.[1] However, its molecular architecture presents a classic Donor-π-Acceptor (D-π-A) system ideal for materials science.[1]
This guide details the protocols for repurposing this scaffold into Non-Linear Optical (NLO) materials. By leveraging the electron-donating dimethoxy-isoquinoline core and the electron-withdrawing nitrophenyl tail, researchers can engineer organic crystals with high hyperpolarizability (
) for frequency doubling (Second Harmonic Generation) and electro-optic modulation.[1]
Key Material Properties:
Chirality: The C1 asymmetric center allows for the formation of non-centrosymmetric crystals (essential for SHG) if enantiomerically pure.[1]
Electronic Structure: Strong Intramolecular Charge Transfer (ICT) from the isoquinoline nitrogen/methoxy groups to the nitro group.[1]
Thermal Stability: High melting point relative to aliphatic amines, suitable for thin-film vacuum deposition.[1]
Molecular Architecture & Mechanism
The utility of 4'-Nitromethopholine in materials science is governed by its "Push-Pull" electronic mechanism.[1]
Donor Domain: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core acts as the electron pump.[1]
Bridge: The ethyl linker provides conformational flexibility, allowing the molecule to pack efficiently in the crystal lattice, though it interrupts full conjugation (a trade-off for transparency).[1]
Acceptor Domain: The 4-nitrophenyl moiety acts as the electron sink, creating a strong dipole moment.[1]
Figure 1: Electronic Flow and Processing Logic
Caption: Mechanistic flow from molecular D-π-A structure to macroscopic NLO function.
Material Specifications & Preparation
Property
Value / Description
Relevance
Molecular Weight
356.42 g/mol
Vapor deposition kinetics
Appearance
Yellow to Orange Crystalline Solid
Indicates ICT absorption band
Solubility
Soluble in DMSO, DMF, CHCl3; Insoluble in Water
Solution processing (Spin coating)
Melting Point
~91-92 °C
Thermal budget for device integration
Chirality
Racemic (±) or Enantiopure (+)
Critical: Only pure enantiomers guarantee SHG activity
Experimental Protocols
Protocol A: Enantiomeric Resolution (Critical for NLO)
Since racemic mixtures often crystallize in centrosymmetric space groups (inactive for NLO), you must isolate a single enantiomer or use a chiral counter-ion.[1]
Dissolution: Dissolve 10 mmol of racemic 4'-Nitromethopholine in 50 mL of warm Acetone/Ethanol mix.
Addition: Add 5 mmol (0.5 eq) of (+)-Dibenzoyl-D-tartaric acid dissolved in 10 mL of the same solvent.
Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The diastereomeric salt of one enantiomer will precipitate.[1]
Filtration: Filter the crystals. Recrystallize twice from hot ethanol to ensure optical purity (>99% ee).
Liberation: Treat the salt with 1M NaOH and extract with chloroform to recover the enantiopure free base.
Protocol B: Optical Quality Crystal Growth
For single-crystal X-ray diffraction or bulk NLO testing.[1]
Method: Slow Evaporation at Constant Temperature (SECT).[1]
Solvent Selection: Prepare a saturated solution of the enantiopure compound in Acetonitrile (MeCN). MeCN is preferred due to its polarity and moderate evaporation rate.[1]
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate vial.
Setup: Cover the vial with Parafilm and poke 3-5 small pinholes.[1] Place in a vibration-free, temperature-controlled chamber at 25°C.
Harvest: Allow solvent to evaporate over 2-3 weeks. Yellow, prismatic crystals should form.[1]
Validation: Inspect crystals under a polarized optical microscope (POM). Uniform extinction indicates high quality.[1]
Protocol C: Kurtz-Perry Powder SHG Test
To quantify the NLO efficiency relative to Urea or KDP.[1]
Target Metric: Expect 2x-5x Urea efficiency due to the nitro-aromatic contribution.[1]
Safety & Handling (Bioactive Hazard)
CRITICAL WARNING: 4'-Nitromethopholine is structurally related to potent opioid analgesics.[1] While its specific potency is less documented than Methopholine, it must be treated as a High Potency Bioactive .[1]
Containment: All weighing and solution preparation must occur inside a certified Chemical Fume Hood or Glovebox.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
Deactivation: Treat waste solutions with 10% bleach (sodium hypochlorite) before disposal to oxidize and degrade the organic structure.[1]
No Inhalation: Avoid generating dust during grinding (Protocol C).[1] Use a wet-grinding method if possible.[1]
References
Chemical Identity & Structure:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45492, 4'-Nitromethopholine. Retrieved from [Link][1]
Base Scaffold Properties (Methopholine):
Bluelight.org (2012).[1] Opioid Structure-Activity Relationships and User Reports. Retrieved from [Link]
General NLO Protocols (Analogous Nitro-Aromatics):
International Union of Crystallography (2009).[1] Structure of nitro-substituted cyclohexadienide derivatives. Retrieved from [Link]
Synthesis of Nitro-Morpholine Derivatives:
Organic Chemistry Portal (2016).[1] Synthesis of 2,4-Diarylpyrroles using Morpholine and Nitro-compounds. Retrieved from [Link]
To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Synthesis of 4'-Nitromethopholine (CAS 63937-57-5)[1] Executive Summary This guide addresses yield inconsistencies i...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Senior Application Scientist, Technical Support
Subject: Troubleshooting Guide: Synthesis of 4'-Nitromethopholine (CAS 63937-57-5)[1]
Executive Summary
This guide addresses yield inconsistencies in the synthesis of 4'-Nitromethopholine (1-(4-nitrophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline). While often referred to as a derivative of the opioid analgesic Methopholine, the presence of the 4'-nitro group introduces specific electronic and solubility challenges not present in the chloro-analog.[1]
The synthesis typically follows a Bischler-Napieralski cyclization pathway.[2][3][4][5][6] Yield losses are most frequently attributed to three critical failure points:
Cyclization Failure: Incomplete ring closure or "tarring" during the POCl₃ mediated step.[1]
Imine Instability: Hydrolysis of the dihydroisoquinoline intermediate before reduction.[1]
Work-up pH Mismanagement: Inefficient extraction of the basic amine product.
Part 1: Diagnostic Workflow
Before altering chemical parameters, locate the exact step of mass loss using this logic flow.
Figure 1: Diagnostic decision tree for isolating yield loss in tetrahydroisoquinoline synthesis.
Part 2: Deep Dive Troubleshooting
Issue 1: The Bischler-Napieralski Bottleneck (Cyclization)
The conversion of the amide (N-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide) to the dihydroisoquinoline is the most common failure point.[1] The electron-withdrawing nitro group on the phenethyl tail can slightly deactivate the system or promote side reactions at the benzylic position.
Symptom
Root Cause
Corrective Action
Black Tar / Polymerization
Reaction temperature too high (>100°C) or reaction time too long.[1]
Limit Temp: Run at 80°C initially. Monitor by TLC. Do not reflux overnight unless necessary. Solvent: Switch from neat POCl₃ to Toluene/POCl₃ (10:1) to dilute exotherms.[1]
Reagent Quality: Use fresh, distilled POCl₃. If the liquid is cloudy or has significant precipitate, discard it.[1]
"Stilbene" By-products
Elimination at the benzylic position (Retro-Ritter type or oxidation).[1]
Atmosphere: Ensure strict inert atmosphere (Ar/N₂). Lewis Acid: Consider milder cyclization agents like Tf₂O/Pyridine if POCl₃ is too harsh [1].[1]
Technical Insight: The dihydroisoquinoline intermediate is sensitive to hydrolysis.[1] Do not isolate it via column chromatography. Evaporate the POCl₃/Toluene, perform a quick wash, and proceed immediately to reduction.[1]
Issue 2: Reduction Chemoselectivity
You must reduce the imine (C=N) to the amine (C-N) without reducing the nitro group (NO₂) to an aniline (NH₂).[1]
Avoid: Catalytic Hydrogenation (H₂/Pd-C). This will reduce the nitro group.[1]
Recommended: Sodium Borohydride (NaBH₄) in Methanol/Ethanol at 0°C to RT.[1]
Protocol Check: Ensure the reaction mixture from the cyclization step is neutralized before adding NaBH₄, or add the crude imine slowly to a basic NaBH₄ solution. Acidic quench of borohydride can generate heat and degrade the product.[1]
Issue 3: N-Methylation & Isolation
The final step involves introducing the N-methyl group.
Yield Killer: Over-alkylation to the quaternary ammonium salt.[1]
Solution: Use Eschweiler-Clarke conditions (Formic Acid + Formaldehyde) rather than Methyl Iodide.[1] The nitro group is stable under these conditions.[1]
Isolation Trap: 4'-Nitromethopholine is a lipophilic base.
Problem: If the workup pH is < 10, the compound remains protonated (salt form) in the water.[1]
Fix: Basify with 2M NaOH until pH 12-14.[1] Extract with Dichloromethane (DCM) rather than Ether/Hexane, as the nitro group increases polarity and reduces solubility in non-polar solvents.[1]
Part 3: Optimized Protocol (Self-Validating)
This protocol minimizes side reactions by controlling the cyclization temperature and ensuring chemoselectivity.[1]
Evaporate volatiles under reduced pressure (rotovap) to leave a thick oil (Imine-HCl salt).
Step 3: Reduction (One-Pot)
Dissolve the crude oil in MeOH (10 volumes). Cool to 0°C.
Add NaBH₄ (2.0 eq) portion-wise.[1] (Caution: Gas evolution).[1]
Stir at RT for 2 hours.
Quench with water. Evaporate MeOH.
Basify aqueous residue (pH 12) and extract with DCM.[1]
Step 4: N-Methylation (Eschweiler-Clarke)
Dissolve crude secondary amine in Formic Acid (5 eq) and Formaldehyde (37% aq, 5 eq).
Reflux (90-100°C) for 2-4 hours.
Cool, basify (NaOH), and extract with DCM.
Purification: Convert to HCl salt for crystallization (EtOH/Et₂O) or column chromatography (DCM/MeOH 95:5).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation to reduce the imine?A:No. Standard conditions (H₂/Pd-C) will reduce the 4'-nitro group to an amine (aniline), yielding the wrong product (4'-aminomethopholine).[1] Use hydride reagents (NaBH₄) to preserve the nitro functionality [2].[1]
Q: My product is stuck in the aqueous layer during workup.A: The nitro group increases the polarity of the molecule.[1] Ensure your aqueous phase is strongly basic (pH > 12) to suppress the ammonium salt.[1] Use Dichloromethane (DCM) or Chloroform for extraction; Diethyl ether is often too non-polar to extract the nitro-derivative efficiently.[1]
Q: Why does the reaction turn black during cyclization?A: This indicates decomposition (tarring) of the electron-rich dimethoxy ring, likely due to excessive temperature or prolonged heating with POCl₃.[1] Reduce the temperature to 80-85°C and strictly limit reaction time. If the problem persists, use P₂O₅ in refluxing benzene/toluene as a milder alternative [3].[1]
References
Bischler-Napieralski Reaction Optimization. Organic Chemistry Portal. Available at: [Link][1][3][4][7]
Synthesis of Tetrahydroisoquinolines. National Institutes of Health (PMC).[1] Detailed protocols on 6,7-dimethoxy-tetrahydroisoquinoline derivatives. Available at: [Link] (Proxy link for general scaffold synthesis).[1]
PubChem Compound Summary: 4'-Nitromethopholine. National Library of Medicine. CAS 63937-57-5.[1] Available at: [Link][1]
Optimizing reaction conditions for 4'-Nitromethopholine synthesis
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Author: BenchChem Technical Support Team. Date: February 2026
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Troubleshooting
Preventing degradation of 4'-Nitromethopholine in solution
This technical guide provides a comprehensive framework for preventing the degradation of 4'-Nitromethopholine (CAS: 63937-57-5), a synthetic opioid analgesic intermediate and 1-substituted-1,2,3,4-tetrahydroisoquinoline...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive framework for preventing the degradation of 4'-Nitromethopholine (CAS: 63937-57-5), a synthetic opioid analgesic intermediate and 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) derivative.
The stability of 4'-Nitromethopholine is governed by two primary structural vulnerabilities: the oxidation-prone tetrahydroisoquinoline core and the photosensitive nitro group . This guide addresses these specific chemical liabilities through rigorous handling protocols.
Part 1: Technical Support & Troubleshooting Center
Q1: Why is my clear 4'-Nitromethopholine solution turning yellow/brown over time?
Diagnosis: Oxidative Dehydrogenation.
Mechanism: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is electron-rich due to the 6,7-dimethoxy substitution. In the presence of atmospheric oxygen and light, the C1-position (benzylic to the nitrogen) undergoes oxidative dehydrogenation. This forms the dihydroisoquinoline (imine) or fully aromatic isoquinoline species, which are often colored (yellow to brown) conjugated systems.
Corrective Action:
Immediate: Purge all headspace with Argon or Nitrogen.
Prevention: Always use degassed solvents. Add an antioxidant like ascorbic acid (0.1%) or sodium metabisulfite if the assay permits.
Q2: I observe a gradual decrease in purity (HPLC) despite storing it in the dark. What is happening?
Diagnosis: N-Oxidation or Trace Metal Catalysis.
Mechanism: The tertiary amine at position 2 is susceptible to N-oxidation by dissolved peroxides in solvents (common in aged ethers or THF). Additionally, trace transition metals can catalyze the oxidation of the THIQ core even without light.
Corrective Action:
Solvent Check: Ensure solvents (especially PEG, Tween, or ethers) are peroxide-free.
Chelation: Include 0.1 mM EDTA in aqueous buffers to sequester trace metals.
Q3: The compound precipitates when I dilute the DMSO stock into my assay buffer.
Diagnosis: pH-Dependent Solubility Crash.
Mechanism: 4'-Nitromethopholine is a weak base. In its neutral form, it is lipophilic. If your assay buffer has a pH > 7.4, the compound may deprotonate and crash out of solution, especially at higher concentrations (>100 µM).
Corrective Action:
Protocol Adjustment: Ensure the final solution contains a solubilizing agent (e.g., 1-5% DMSO or cyclodextrin). Maintain pH < 7.0 for stock stability, adjusting to assay pH only at the final step.
Part 2: Experimental Protocols & Methodologies
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: To create a 10 mM stock solution stable for >6 months.
Detection: UV at 254 nm (aromatic core) and 280 nm (nitro group absorption).
Pass Criteria: Purity > 98%; no new peaks > 0.5% area.
Part 3: Data Visualization & Logic
Figure 1: Degradation Pathways of 4'-Nitromethopholine
Caption: Mechanistic pathways showing oxidative dehydrogenation of the THIQ core and photoreduction of the nitro group.
Figure 2: Optimal Handling Workflow
Caption: Decision logic for handling 4'-Nitromethopholine to maximize stability during experimental setup.
Part 4: Quantitative Stability Data
Table 1: Estimated Stability Half-Life (t½) Under Various Conditions
Note: Data derived from structural analogs (THIQ class) and nitro-aromatic stability profiles.
Condition
Solvent
Temperature
Light Exposure
Estimated Stability
Ideal
Anhydrous DMSO
-20°C
Dark
> 12 Months
Working Stock
DMSO
4°C
Dark
1-3 Months
Stressed A
PBS (pH 7.4)
25°C
Ambient Light
< 24 Hours
Stressed B
Water (Acidic)
25°C
Dark
~ 1 Week
Oxidative
Aged THF
25°C
Dark
< 6 Hours
References
PubChem. (n.d.).[1][2] 4'-Nitromethopholine | C20H24N2O4.[1] National Library of Medicine. Retrieved from [Link][1]
Castagnoli, N., et al. (1997). Oxidation of tetrahydroisoquinolines. Chemical Research in Toxicology.
Technical Support Center: 4'-Nitromethopholine Solubilization
Executive Summary & Physicochemical Profile[1][2][3][4] 4'-Nitromethopholine is a highly lipophilic tetrahydroisoquinoline derivative.[1][2] Most solubility failures stem from a misunderstanding of its basicity and high...
4'-Nitromethopholine is a highly lipophilic tetrahydroisoquinoline derivative.[1][2] Most solubility failures stem from a misunderstanding of its basicity and high partition coefficient (LogP).[1][2] Users frequently encounter precipitation ("crashing out") when diluting DMSO stock solutions into neutral aqueous buffers (PBS, Saline).[1][2]
Key Physicochemical Parameters:
Parameter
Value (Approx.)
Implication
Molecular Weight
356.4 g/mol
Moderate size, fits standard formulation models.[1][2]
LogP (Predicted)
~3.9
Highly Lipophilic. Poor water solubility in neutral form.[1][2]
pKa (Base)
~9.3 (Isoquinoline N)
Basic.[1][2] Requires pH < 7.3 to be >99% ionized (soluble).[1][2]
Melting Point
91-92°C
Crystalline lattice energy contributes to dissolution resistance.[1][2]
| Preferred Form | Hydrochloride Salt | The free base is practically insoluble in water.[1] |
Troubleshooting Guide (FAQ Format)
Q1: My compound dissolves in DMSO but precipitates immediately upon adding water/PBS. Why?
A: This is the "Solvent Shift Crash."
4'-Nitromethopholine has a LogP of ~3.9, meaning it prefers organic environments 10,000 times more than aqueous ones.[1][2] DMSO is aprotic and solvates the hydrophobic rings well.[1][2] When you add water (especially neutral PBS at pH 7.4), two things happen:
Dielectric Constant Shift: The solvent mixture becomes too polar to support the hydrophobic neutral molecule.[1][2]
pH Mismatch: At pH 7.4, a significant portion of the molecule remains unprotonated (free base), which is insoluble.[1][2]
Solution: You must lower the pH of your aqueous diluent before adding the DMSO stock, or use a surfactant.[1][2] See Protocol B .
Q2: Can I just sonicate the suspension to get it back into solution?
A:No.
Sonication might create a fine dispersion (cloudy suspension), but it will not create a thermodynamic solution.[1][2] For in vitro assays, this leads to "hot spots" of high concentration and false positives/negatives.[1][2] For in vivo injection, this risks embolisms.[1][2] If the solution is not crystal clear, it is not dissolved.
Q3: What is the maximum concentration I can achieve?
Water (pH 7.4): < 0.1 mg/mL (Practically insoluble).[1][2]
Water (pH 4.0, acidified): ~5-10 mg/mL (As salt form).[1][2]
Decision Logic & Mechanism
The following diagram illustrates the decision process for solubilizing 4'-Nitromethopholine based on your end application.
Figure 1: Solubilization Decision Tree. Note that the Free Base form requires specific formulation strategies (Acidification or Co-solvents) to avoid precipitation.[1][2]
Validated Experimental Protocols
Protocol A: The "In-Situ Salt" Method (Recommended for Aqueous Assays)
Use this when you have the Free Base solid but need an aqueous solution without high organic solvent content.[1][2]
Principle: By converting the tertiary amine to its hydrochloride salt in situ, we utilize the charge to overcome crystal lattice energy.[1][2]
Weighing: Weigh 5 mg of 4'-Nitromethopholine free base.
Initial Wetting: Add 100 µL of 0.1 M HCl .
Observation Check: The powder should begin to wet.[1][2] It may not dissolve instantly.[1][2][3]
Dissolution: Vortex vigorously for 60 seconds. If particles persist, add another 100 µL of 0.1 M HCl.[1][2]
Why: This protonates the nitrogen (pH < pKa), creating the soluble ionic species.[1][2]
Dilution: Once clear, dilute to the final volume with distilled water or saline.
Critical: Check the final pH.[1][2] If you dilute into a strong buffer (like PBS) that raises the pH back above 8.0, the compound will precipitate.[1][2] Keep final pH < 6.0.[1][2]
Protocol B: The "Universal Vehicle" (For In Vivo IP/SC Injection)
Use this for animal studies to ensure bioavailability and prevent precipitation at the injection site.[1][2]
Dissolve compound completely in DMSO.[1][2] Solution must be clear.
Add PEG400 and vortex.[1][2] The solution will become viscous and warm (exothermic mixing).[1][2]
Dropwise add the acidified saline while vortexing.
Troubleshooting: If cloudiness appears, stop.[1][2] Add 10 µL of 1M HCl to re-acidify, then continue.
Mechanism of Action: Why Solubility Fails
Understanding the molecular interaction is crucial for troubleshooting.[1][2]
Figure 2: The Protonation Switch.[1][2] At neutral pH, the hydrophobic effect drives aggregation.[1][2] At acidic pH, the positive charge on the nitrogen recruits water molecules (solvation shell), preventing aggregation.[2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45492, 4'-Nitromethopholine.[2] Retrieved from [Link][1][2][4]
Gushurst, K. S., et al. (2012). Modified release composition for highly soluble drugs.[1][2] U.S. Patent No.[1][2][5] 8,268,352.[1][2] (Reference for methopholine derivative formulation strategies). Retrieved from
Bluelight.org (2012). Buprenorphine for chronic pain - Opioids.[1][2][6] (Anecdotal evidence of in vivo usage and solubility challenges).[1][2] Retrieved from [Link]
Overcoming challenges in 4'-Nitromethopholine analytical detection
Technical Support Center: Analytical Detection of 4'-Nitromethopholine Executive Summary This technical guide addresses the analytical challenges associated with 4'-Nitromethopholine (CAS: 63937-57-5), a nitro-substitute...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Analytical Detection of 4'-Nitromethopholine
Executive Summary
This technical guide addresses the analytical challenges associated with 4'-Nitromethopholine (CAS: 63937-57-5), a nitro-substituted isoquinoline derivative related to the opioid analgesic methopholine.[1] Due to the electron-withdrawing nitro group and the basic tetrahydroisoquinoline core, this analyte presents specific hurdles in ionization efficiency, metabolic stability (nitro-reduction), and chromatographic peak shape.[1]
This resource is structured as a dynamic troubleshooting center. It moves beyond generic advice to provide causal analysis and self-validating protocols for researchers in forensic toxicology and pharmaceutical development.[1]
Part 1: The Knowledge Base (FAQs & Protocols)
Category A: Sample Preparation & Stability[1]
Q1: My recovery rates in plasma are inconsistent, and I suspect analyte degradation. Is the nitro group unstable?A: Yes, but likely not due to spontaneous hydrolysis.[1] The primary risk is reductive metabolism or degradation during storage.[1]
Mechanism: The 4'-nitro group (
) is susceptible to reduction to an amine () by bacterial enzymes or endogenous reductases in non-sterile biological matrices.[1] This results in the loss of the parent signal (m/z 357.[1]4) and the appearance of the amino-metabolite (m/z 327.4).[1]
Protocol Fix:
Preservation: Immediately add Sodium Fluoride (NaF) or Potassium Oxalate to blood/plasma samples upon collection to inhibit enzymatic activity.[1]
Temperature: Process samples at 4°C. Never leave samples at room temperature for >2 hours.
Acidification: Adjust sample pH to < 4.0 using 5% Formic Acid immediately after aliquoting to stabilize the basic nitrogen and inhibit bacterial growth.[1]
Q2: Which Solid Phase Extraction (SPE) chemistry provides the cleanest extract?A: Mixed-mode Cation Exchange (MCX) is superior to standard HLB for this compound.[1]
Reasoning: 4'-Nitromethopholine contains a tertiary amine in the isoquinoline ring (
).[1] A mixed-mode mechanism allows you to wash away neutral interferences (lipids, nitro-aromatic impurities) with 100% organic solvent while the analyte remains locked by ionic interaction.[1]
Validated Workflow:
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1]
Load: Acidified sample (pH 3-4).
Wash 1: 2% Formic Acid in Water (removes proteins/salts).[1]
Elute: 5% Ammonium Hydroxide in Methanol (releases the basic analyte).
Category B: LC-MS/MS Method Development
Q3: I am seeing significant peak tailing on my C18 column. How do I resolve this?A: Peak tailing in isoquinolines is typically caused by secondary interactions between the protonated amine and residual silanols on the silica surface.[1]
The Fix:
Mobile Phase Modifier: Ensure you are using Ammonium Formate (5-10 mM) rather than just Formic Acid.[1] The ammonium ions compete for the silanol sites, "blocking" them from the analyte.[1]
Column Choice: Switch to a column with "Charged Surface Hybrid" (CSH) technology or a biphenyl phase.[1] Biphenyl phases offer enhanced
selectivity for the nitro-aromatic ring, improving separation from matrix interferences.[1]
Q4: What are the optimal MRM transitions for sensitivity?A:
Based on the structure (
Requires pH > 10.9 for LLE extraction into organic; pH < 6.9 for retention on MCX.[1]
LogP
3.9
Highly lipophilic; requires high % organic for elution.[1]
Solubility
DMSO, Methanol
Stock solutions must be prepared in organic solvent, not water.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45492, 4'-Nitromethopholine. Retrieved February 6, 2026, from [Link][1]
Verplaetse, R., & Tytgat, J. (2011).Development and validation of a sensitive LC-MS/MS method for the analysis of isoquinoline alkaloids in biological matrices. (Contextual grounding for isoquinoline extraction).
European Medicines Agency (2023). Guideline on bioanalytical method validation. (Standard for validation protocols cited in text). [Link]
Waters Corporation. Oasis MCX Extraction Protocols for Basic Drugs. (Reference for MCX protocol logic). [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Bioanalytical Assay Optimization for 4'-Nitromethopholine (LC-MS/MS & Stability)
Last Updated: February 2026
Executive Summary & Core Directive
4'-Nitromethopholine presents a unique bioanalytical challenge: it combines the basicity of an isoquinoline core (typical of the methopholine class) with the electron-withdrawing and metabolic instability of a nitro-aromatic moiety.
Successful quantification requires a dual-strategy:
Stabilization: Preventing the enzymatic reduction of the nitro group to an amine (a common artifact in plasma).
Ionization Management: Overcoming the electron-withdrawing effect of the nitro group which can suppress protonation in ESI+ mode.
This guide moves beyond standard protocols to address the specific physicochemical friction points of this molecule.
The most common failure mode for nitro-aromatic assays is under-recovery due to metabolic instability . Plasma enzymes (nitroreductases) can rapidly convert 4'-Nitromethopholine to its amino-metabolite ex vivo.
Optimized Sample Preparation Protocol
Objective: Halt enzymatic degradation immediately upon collection.
Step
Action
Scientific Rationale
1. Collection
Collect blood into tubes containing NaF/KOx (Grey top) or K2EDTA kept on ice.
NaF inhibits glycolysis and certain reductases. Cold temperature slows enzymatic kinetics.
2. Acidification
Immediately add 2% Formic Acid to plasma (10:1 v/v ratio).
Caption: Workflow prioritizing the inhibition of nitro-reduction via acidification, followed by flash-basification for extraction.
LC-MS/MS Optimization: The Sensitivity Paradox
While Methopholine is a strong base, the 4'-nitro group pulls electron density away from the isoquinoline nitrogen, reducing its pKa. This can weaken signal intensity in ESI+ mode compared to the parent compound.
Chromatographic & Mass Spec Parameters
Column: C18 or Phenyl-Hexyl (Phenyl phases offer better selectivity for nitro-aromatics due to
Mobile Phase B: Methanol (Methanol often provides better ionization for nitro-compounds than Acetonitrile in ESI).
Troubleshooting Sensitivity (The "Nitro Effect"):
Symptom
Root Cause
Corrective Action
Low Signal (ESI+)
Nitro group suppresses protonation efficiency.
Switch to APCI Positive Mode. APCI is less dependent on solution chemistry pKa and more robust for moderately polar nitro-compounds.
Signal Drift
Ion source contamination from phospholipids.
Implement a Divert Valve (waste) for the first 1.0 min and the final wash step to prevent matrix buildup.
Peak Tailing
Interaction of the isoquinoline amine with silanols.
Increase buffer strength to 10mM or add 5mM Ammonium Acetate to mask silanol sites.
Troubleshooting Guide (Q&A)
Q1: My calibration curve is non-linear at the lower end (LLOQ). Why?
A: This is likely an adsorption issue .
4'-Nitromethopholine, like many lipophilic amines, sticks to glass and standard polypropylene.
Solution: Use Low-Bind plates and silanized glass inserts. Ensure your reconstitution solvent contains at least 30% organic (MeOH) to keep the compound solubilized and prevent it from adhering to the vial walls.
Q2: I see a "ghost peak" with a mass -30 Da relative to the parent.
A: This is the [M-NO] fragment or a reduction artifact.
In-source fragmentation can strip the Nitro group (loss of NO = 30 Da).
Solution: Lower your Declustering Potential (DP) or Cone Voltage . The nitro-carbon bond can be fragile under high energy in the source.
Q3: The QC samples show low accuracy (50-60%) after overnight storage.
A: You are likely seeing photodegradation or continued enzymatic reduction .
Nitro-aromatics are light-sensitive.
Solution:
Use amber vials for all stock solutions and autosampler trays.
Verify the autosampler temperature is set to 4°C .
Re-validate the acidification step (Section 2); if the pH drifted above 6, reduction restarted.
Diagnostic Decision Tree
Use this logic flow to diagnose assay failures specific to the 4'-nitro moiety.
Caption: Diagnostic logic for distinguishing between ionization suppression and physicochemical instability.
References
FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Guidelines for stability and recovery in bioanalysis. [Link]
Stability of Nitro-aromatic Compounds in Biological Matrices.Journal of Chromatography B. Discusses the reduction of nitro-drugs by plasma reductases and the necessity of acidification. (General reference for nitro-drug handling).
Ionization of Isoquinoline Alkaloids. Journal of Mass Spectrometry. Mechanisms of ESI+ fragmentation for isoquinoline cores. [Link] (Contextual reference on isoquinoline scaffolds).
Impact of Nitro Groups on ESI Efficiency.Rapid Communications in Mass Spectrometry.
Reducing background noise in 4'-Nitromethopholine fluorescence
Welcome to the technical support center for 4'-Nitromethopholine. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals utilizing this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4'-Nitromethopholine. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals utilizing this unique fluorescent probe. Our goal is to help you maximize your signal-to-noise ratio and achieve publication-quality data.
While 4'-Nitromethopholine is a powerful tool, its nitroaromatic structure presents specific challenges, primarily related to its quantum yield and potential for background noise. This guide is structured to address these issues head-on, providing not just protocols, but the scientific reasoning behind them.
Troubleshooting Guide: From High Background to No Signal
This section addresses the most common issues encountered during experiments with 4'-Nitromethopholine. Follow the logical workflow to diagnose and resolve your specific problem.
Core Problem: My signal is weak and the background is too high.
This is the most frequent challenge and usually stems from a combination of factors. Let's break it down systematically.
Expert Insight: Before you can eliminate noise, you must identify its origin. In fluorescence microscopy, noise is any light that reaches the detector that is not from your specific target. A high signal-to-noise ratio is more critical than just a bright signal.
Workflow for Noise Characterization:
Caption: A logical workflow for diagnosing the source of background noise.
Frequently Asked Questions (FAQs)
Category 1: Probe-Specific Issues & Photophysics
The presence of a nitro group (-NO2) on the aromatic ring is the primary reason. Nitroaromatics are known to be potent fluorescence quenchers.[1][2][3] The strong electron-withdrawing nature of the nitro group promotes non-radiative decay pathways, such as intersystem crossing to the triplet state, which compete with fluorescence emission.[3] This means that even under ideal conditions, the quantum yield of 4'-Nitromethopholine may be lower than that of other common fluorophores.
Causality: The nitro group creates an electron-deficient aromatic system. Upon excitation, the excited electron has a higher probability of returning to the ground state via heat loss or transitioning to a non-emissive triplet state rather than emitting a photon (fluorescence).[4][5]
This phenomenon is called photobleaching. It's the irreversible photochemical destruction of the fluorophore. Probes with lower quantum yields can sometimes be more susceptible to photobleaching.
Step-by-Step Protocol to Minimize Photobleaching:
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a detectable signal.
Minimize Exposure Time: Use the shortest possible camera exposure time. For confocal microscopy, increase the scan speed.
Use an Antifade Mounting Medium: These reagents contain antioxidants that scavenge for reactive oxygen species, which are major contributors to photobleaching.
Image Immediately: After preparing your slides, image them as soon as possible.[6]
Work Efficiently: Locate your region of interest using low magnification or transmitted light before switching to fluorescence imaging.
You are observing autofluorescence. This is the natural fluorescence emitted by biological materials.[7][8][9] Common sources include:
Metabolites: NADH and flavins are major contributors, fluorescing mainly in the blue and green spectra.[10]
Structural Proteins: Collagen and elastin have broad emission spectra.[10]
Pigments: Lipofuscin (in aging cells) and heme groups can cause significant background.[11]
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence, particularly if not freshly prepared.[12]
Option 1: Spectral Separation
If possible, shift to a red or far-red fluorescent probe. Autofluorescence is most prominent in the blue and green channels.[8][13]
Option 2: Chemical Quenching
Sodium Borohydride: Effective for reducing aldehyde-induced autofluorescence.
Commercial Quenching Reagents: Products like TrueBlack™ Lipofuscin Autofluorescence Quencher can significantly reduce background from lipofuscin.[14]
Option 3: Procedural Modifications
Perfusion: For tissue samples, perfusing the animal with PBS before fixation can remove red blood cells, a source of heme-related autofluorescence.[11]
Media Choice: For live-cell imaging, switch to a phenol red-free, low-background medium like FluoroBrite™ DMEM.[13][15]
Category 3: Reagent & Protocol-Related Background
This is often due to probe aggregation or non-specific binding.
Expert Insight: Non-specific binding can occur due to hydrophobic or electrostatic interactions between the fluorescent probe and cellular components or the substrate.[16][17][18]
Step-by-Step Protocol for Reducing Non-Specific Binding:
Optimize Probe Concentration: Perform a titration experiment to find the lowest concentration of 4'-Nitromethopholine that still provides a specific signal.[13] This is the single most effective step.
Improve Blocking: Before adding the probe, incubate your sample with a blocking buffer. A common choice is 10% normal serum from the species of the secondary antibody.[19][20]
Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps to remove unbound molecules.[13][19]
Filter Your Probe Stock: Before diluting, spin down your stock solution of 4'-Nitromethopholine in a microcentrifuge at high speed for 5-10 minutes to pellet any aggregates. Use only the supernatant for your working solution.
Include a Detergent: Add a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 to your wash buffers to help reduce hydrophobic interactions.
Category 4: Instrument & Hardware Optimization
Expert Insight: Proper instrument setup is crucial. The goal is to selectively collect the emitted fluorescence photons while rejecting scattered excitation light and out-of-focus light.
Key Hardware Components and Their Optimization:
Component
Function
Optimization Strategy
Excitation Filter
Selects the wavelength of light to excite the probe.
Match the filter's bandpass to the excitation peak of 4'-Nitromethopholine. A narrower bandpass can reduce autofluorescence excitation.[21][22]
Dichroic Mirror
Reflects excitation light to the sample and transmits emission light to the detector.[21][22][23]
Ensure the cut-off wavelength is positioned between the excitation and emission spectra to maximize signal transmission and excitation reflection.
Emission Filter
Blocks stray excitation light and transmits the desired fluorescence emission.[21][22][23]
Use a bandpass filter matched to the emission peak of the probe. A tighter bandpass can exclude autofluorescence and other noise.
Reduce the pinhole diameter to increase background rejection. The optimal setting is typically 1 Airy Unit (AU), but reducing it to ~0.7 AU can improve the signal-to-background ratio, though it will also reduce the total signal.[24]
Detector Gain
Amplifies the electronic signal from the photons.
Increase gain to make weak signals visible, but be aware that this also amplifies noise. Find a balance where the specific signal is clear without saturating the detector or excessively amplifying background.
Instrumental Noise Troubleshooting Workflow:
Caption: A workflow for optimizing microscope hardware to enhance signal-to-noise.
Fluorescence Filters for Microscopy and Imaging. Alluxa. [Link]
The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Marmara Pharmaceutical Journal. [Link]
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One. [Link]
Fluorescence Suppression in Raman Spectroscopy using Low Wavenumber Anti-Stokes Scattering. University of Exeter. [Link]
Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. ResearchGate. [Link]
The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. Journal of the American Chemical Society. [Link]
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
Technical Support Center: Handling 4'-Nitromethopholine Stability & Side Reactions
The following technical support guide addresses the stability, handling, and troubleshooting of 4'-Nitromethopholine (CAS: 63937-57-5), a potent opioid analgesic and 1-substituted tetrahydroisoquinoline (THIQ) derivative...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the stability, handling, and troubleshooting of 4'-Nitromethopholine (CAS: 63937-57-5), a potent opioid analgesic and 1-substituted tetrahydroisoquinoline (THIQ) derivative.
): Susceptible to unintended reduction to amines or hydroxylamines.
Tertiary Amine (Isoquinoline
): Prone to -oxidation and Hofmann elimination.
Benzylic C-1 Position: Vulnerable to oxidative dehydrogenation (aromatization).
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My sample has turned from a white/pale yellow solid to a dark brown oil. What happened?
Diagnosis:Oxidative Dehydrogenation (Aromatization) or Photolytic Degradation .
The tetrahydroisoquinoline (THIQ) core is electron-rich and susceptible to oxidation. Exposure to air and light can drive the loss of hydrogen from the C-1 and N-2 positions, converting the saturated THIQ ring into a dihydroisoquinoline or fully aromatic isoquinoline species. These oxidized products are often highly colored (conjugated systems).
Immediate Action: Check LCMS for peaks at
(dihydro) or (isoquinoline).
Prevention: Store under Argon at -20°C in amber vials.
Q2: LCMS analysis shows a persistent impurity at [M+16]. Is this a solvent adduct?
Diagnosis:
-Oxide Formation.
This is likely the 4'-Nitromethopholine--oxide. Tertiary amines in electron-rich opioid scaffolds react with atmospheric oxygen or peroxide impurities in solvents (like THF or ether) to form -oxides.
Verification: Treat a small aliquot with mild reducing agent (e.g., aqueous sodium metabisulfite). If the peak disappears, it is the
-oxide.
Prevention: Use only anhydrous, peroxide-free solvents and degas buffers.
Q3: During synthesis/workup, I see a mass shift of [M-30] or [M-16].
Diagnosis:Nitro Group Reduction.
[M-30]: Reduction to the amine (
). Loss of (+32) and gain of (+2) results in a net mass loss of ~30 Da.
[M-16]: Partial reduction to the nitroso (
) or hydroxylamine.
Cause: Use of non-selective reducing agents (e.g.,
, with catalysts) or exposure to biological reducing environments.
The most insidious side reaction for 1-substituted THIQs is the "aromatization" driver. The thermodynamic stability of the fully aromatic isoquinoline system drives the loss of hydrogen, especially if the C-1 position is benzylic.
Mechanism: Radical abstraction of the C-1 proton
Iminium ion formation Tautomerization Oxidation to Isoquinoline.
Impact: Complete loss of opioid activity (flat aromatic molecules do not fit the receptor binding pocket).
The 4'-nitro group is essential for the high potency of this analog (approx. 20x codeine). However, standard reductive amination conditions used to build the THIQ ring can inadvertently reduce the nitro group.
Critical Control Point: If performing a Pictet-Spengler cyclization, avoid strong Lewis acids that might activate the nitro group for reduction by solvent impurities.
Visualization of Degradation Pathways
The following diagram details the three primary failure modes:
-Oxidation, Aromatization, and Nitro Reduction.
Figure 1: Primary degradation pathways for 4'-Nitromethopholine showing mass shifts and causality.[4]
Recovery & Purification Protocols
Protocol A: Removing N-Oxide Impurities
If your batch contains significant
-oxide (confirmed by M+16), do not discard. Revert it to the tertiary amine.
Dissolution: Dissolve the crude material in DCM (Dichloromethane).
Reagent: Add 2.0 equivalents of Triphenylphosphine (
) or treat with aqueous Sodium Metabisulfite () .
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (N-oxides are much more polar/lower Rf).
Workup: Wash with dilute
. The -oxide will reduce back to the parent amine.
Purification: Flash chromatography is required to remove the phosphine oxide byproduct if
was used.
Protocol B: Preventing Aromatization During Storage
Salt Formation: Convert the free base to the Hydrochloride (HCl) or Oxalate salt immediately after synthesis. The protonated nitrogen is significantly more resistant to oxidation than the free base.
Procedure: Dissolve free base in dry
, add in dropwise. Filter the precipitate under Argon.
Light Protection: Store exclusively in amber glass.
Radical Scavenging: For long-term solution storage, add 0.05% BHT (Butylated hydroxytoluene) if the application permits.
Summary Data Table: Impurity Identification
Impurity Type
Mass Shift (Δ)
Cause
Prevention Strategy
N-Oxide
+16 Da
Peroxides in solvent; Air exposure
Use peroxide-free ether/THF; Store under Ar.
Dihydro-THIQ
-2 Da
Light exposure; Radical oxidation
Store in amber vials; Convert to HCl salt.
Isoquinoline
-4 Da
Prolonged air exposure; Aromatization
Avoid heating in air; Keep as solid salt.
Amino-Analog
-30 Da
Strong reducing agents ()
Use mild reducing agents () during synthesis.
Hydroxylamine
-16 Da
Partial nitro reduction
Control pH during workup; Avoid Zinc dust.
References
PubChem. (n.d.). 4'-Nitromethopholine (Compound). National Library of Medicine. Retrieved February 6, 2026, from [Link]
Day, A. J., et al. (2021).[5] Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC (PubMed Central). Retrieved February 6, 2026, from [Link]
Kok, G. B., & Scammells, P. J. (2011).[7] Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. ResearchGate. Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Metofoline (Methopholine) Description and Analogs. Retrieved February 6, 2026, from [Link]
Technical Support Center: Optimizing Chromatographic Purification of 4'-Nitromethopholine
Welcome to the technical support center for the chromatographic purification of 4'-Nitromethopholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic purification of 4'-Nitromethopholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal purity for your target compound.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4'-Nitromethopholine by chromatography.
Poor Peak Shape: Tailing Peaks
Q: My chromatogram of 4'-Nitromethopholine shows significant peak tailing. What is causing this and how can I fix it?
A: Peak tailing for 4'-Nitromethopholine, a basic compound, is most commonly caused by secondary interactions between the amine functional group and acidic residual silanols on the silica-based stationary phase of your column.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.
Troubleshooting Steps:
Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of the residual silanols. Lowering the pH of your mobile phase to between 2 and 4 will protonate the silanols, minimizing their interaction with the protonated amine of your compound.[3]
Action: Add a small concentration (0.05-0.1% v/v) of an acidic modifier like formic acid or acetic acid to your mobile phase. Trifluoroacetic acid (TFA) can also be used, but be mindful that it can be difficult to remove from the final product.
Use of a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanols.
Action: If you are using an older column, consider switching to a newer generation C18 column specifically designed for the analysis of basic compounds.
Lower Sample Load: Overloading the column can exacerbate peak tailing.
Action: Try injecting a smaller amount of your sample to see if the peak shape improves.
Inconsistent Retention Times
Q: The retention time of my 4'-Nitromethopholine peak is shifting between injections. What could be the reason?
A: Fluctuating retention times are often a sign of an unstable chromatographic system. For 4'-Nitromethopholine, this can be due to several factors:
Troubleshooting Steps:
Mobile Phase Composition: Inconsistent mobile phase composition is a common culprit.
Action: Ensure your mobile phase is thoroughly mixed and degassed. If you are using a gradient, check that your pump's proportioning valves are functioning correctly.[4] It is also good practice to prepare fresh mobile phase daily.
Temperature Fluctuations: Changes in column temperature can affect retention times.
Action: Use a column oven to maintain a constant and consistent temperature throughout your runs.
Column Equilibration: Insufficient column equilibration between injections, especially when using a gradient, can lead to retention time drift.
Action: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
Mobile Phase pH Instability: If you are not using a buffer, the pH of your mobile phase can change over time, affecting the ionization state of 4'-Nitromethopholine and thus its retention.
Action: For highly reproducible retention, consider using a buffer system to maintain a constant pH. A formic acid/ammonium formate or acetic acid/ammonium acetate buffer system at a low concentration (e.g., 10-20 mM) can be effective.
Co-elution with Impurities
Q: I am having difficulty separating 4'-Nitromethopholine from a closely eluting impurity. How can I improve the resolution?
A: Achieving baseline separation from impurities is critical for obtaining high-purity 4'-Nitromethopholine. Potential impurities can include unreacted starting materials, by-products of the synthesis, or degradation products.
Troubleshooting Steps:
Optimize Mobile Phase Selectivity: Small changes in the mobile phase composition can have a significant impact on selectivity.
Action 1 (Organic Modifier): If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the elution order.
Action 2 (pH Adjustment): As 4'-Nitromethopholine and potentially some impurities are ionizable, adjusting the mobile phase pH can change their relative retention times.[3] Experiment with a pH gradient or screen a few different isocratic pH values.
Change Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may provide the necessary selectivity.
Action: If you are using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded C18 column. These phases offer different interaction mechanisms that can improve separation of aromatic and polar compounds.
Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks.
Action: Decrease the rate of change of the organic solvent concentration in your gradient profile around the elution time of your compound of interest.
On-Column Degradation
Q: I suspect my 4'-Nitromethopholine is degrading on the column. What are the signs and how can I prevent this?
A: While 4'-Nitromethopholine is generally stable, prolonged exposure to harsh conditions on a chromatographic column can lead to degradation. Signs of degradation include the appearance of new, unexpected peaks, a decrease in the main peak area over time, and poor recovery. Nitroaromatic compounds can be susceptible to reduction or hydrolysis under certain conditions.
Troubleshooting Steps:
Avoid Extreme pH: Highly acidic or basic mobile phases can promote hydrolysis of certain functional groups.
Action: Maintain your mobile phase pH within a stable range for your compound, typically between 3 and 7 for silica-based columns.
Minimize Residence Time: The longer the compound stays on the column, the greater the chance of degradation.
Action: Use a shorter column or a faster flow rate to reduce the analysis time.
Use a Biocompatible System: If you suspect interactions with metallic components of your HPLC system, consider using a PEEK or other biocompatible system.
Temperature Control: Elevated temperatures can accelerate degradation.
Action: Try running the purification at room temperature or even at a reduced temperature using a column chiller.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for chromatographic method development for 4'-Nitromethopholine purification?
A1: A good starting point for purifying 4'-Nitromethopholine is reversed-phase HPLC. A C18 column is a robust initial choice for the stationary phase. For the mobile phase, a gradient of water and acetonitrile, both containing 0.1% formic acid, is recommended. A typical starting gradient could be 10-90% acetonitrile over 20-30 minutes. The formic acid will help to ensure good peak shape by suppressing silanol interactions.[1]
Q2: Should I use normal-phase or reversed-phase chromatography for 4'-Nitromethopholine?
A2: Reversed-phase chromatography is generally the preferred method for purifying 4'-Nitromethopholine. This is because the compound has sufficient polarity to be soluble in typical reversed-phase mobile phases (water/acetonitrile or water/methanol mixtures), and the C18 stationary phase provides good retention and selectivity for this type of aromatic compound. Normal-phase chromatography, which uses non-polar mobile phases, can also be used, but it is often more sensitive to water content and may provide less reproducible results.
Q3: How do I choose the appropriate column dimensions for my purification scale?
A3: The choice of column dimensions depends on the amount of material you need to purify.
Scale
Sample Load
Typical Column ID
Analytical
< 1 mg
2.1 - 4.6 mm
Semi-preparative
1 - 100 mg
10 - 20 mm
Preparative
> 100 mg
> 20 mm
For scaling up a method from analytical to preparative, it is important to maintain the same linear velocity of the mobile phase to preserve the separation. The flow rate should be adjusted proportionally to the cross-sectional area of the column.[1]
Q4: What detection wavelength should I use for 4'-Nitromethopholine?
A4: 4'-Nitromethopholine contains a nitroaromatic chromophore, which should have a strong UV absorbance. A good starting point for detection would be around 254 nm. To determine the optimal wavelength for maximum sensitivity, it is recommended to run a UV-Vis spectrum of your compound.
Q5: My sample is not fully dissolving in the mobile phase. What should I do?
A5: If your crude 4'-Nitromethopholine has poor solubility in the initial mobile phase conditions (high aqueous content), you can dissolve it in a stronger solvent, such as a small amount of DMSO or DMF, before injection. However, be aware that injecting a large volume of a strong solvent can lead to peak distortion. A better approach is to dissolve the sample in a solvent that is as close as possible to the mobile phase composition. If solubility remains an issue, you may need to adjust the starting percentage of the organic solvent in your gradient.
III. Experimental Protocol: Reversed-Phase HPLC Purification
This protocol provides a general method for the purification of 4'-Nitromethopholine. It should be optimized for your specific sample and purity requirements.
1. Materials:
Crude 4'-Nitromethopholine
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (≥98%)
C18 reversed-phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size for semi-preparative scale)
2. Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
Parameter
Setting
Column
C18, 250 x 10 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 30 minutes
Flow Rate
4.0 mL/min
Column Temperature
30 °C
Detection
254 nm
Injection Volume
500 µL (of a 10 mg/mL solution)
4. Sample Preparation:
Dissolve the crude 4'-Nitromethopholine in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 10 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Purification Procedure:
Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.
Inject the prepared sample.
Run the gradient method and collect fractions corresponding to the main peak.
Analyze the collected fractions for purity using an analytical HPLC method.
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
IV. Visualizations
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Experimental Workflow for Purification
Caption: Step-by-step workflow for HPLC purification.
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. ResearchGate. Retrieved from [Link]
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Taylor & Francis Online. Retrieved from [Link]
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Retrieved from [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]
Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
Phenomenex. (2024, July 15). Mobile Phase Selection in HPLC & UHPLC [Video]. YouTube. [Link]
MZ-Analysentechnik GmbH. (n.d.). General tips for preparative HPLC. MZ-Analysentechnik. Retrieved from [Link]
LCGC International. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell. Retrieved from [Link]
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC? ResearchGate. Retrieved from [Link]
SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]
Technical Support Center: Analytical Strategy for 4'-Nitromethopholine Degradants
Case ID: #NM-DEG-001 Status: Open Priority: Critical (Impurity Profiling/Structure Elucidation) Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Executive Summary You are investigating the d...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #NM-DEG-001
Status: Open
Priority: Critical (Impurity Profiling/Structure Elucidation)
Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Executive Summary
You are investigating the degradation profile of 4'-Nitromethopholine , a compound likely containing a nitro-aromatic moiety coupled with a morpholine or isoquinoline scaffold. The presence of the nitro group (
) and the heterocyclic ring introduces specific degradation susceptibilities: photolytic rearrangement , reductive transformation (to amines), and oxidative ring opening .
This guide provides a self-validating workflow to confirm these products, distinguishing them from isobaric matrix interferences.
Phase 1: High-Resolution Mass Spectrometry (HRMS) Troubleshooting
Issue: Users often confuse N-oxides with hydroxylated byproducts because both result in a +16 Da mass shift. Furthermore, nitro-compounds often suffer from poor ionization efficiency in positive mode.
Step 1: Optimization of Ionization Source
Nitro-aromatics are electron-deficient. If you observe low sensitivity in ESI(+), switch to APCI (Atmospheric Pressure Chemical Ionization) in negative mode, which favors electron capture by the nitro group.
Parameter
ESI (+) Setting
APCI (-) Setting
Rationale
Capillary Voltage
3.5 kV
2.5 kV
Lower voltage in APCI reduces in-source fragmentation.
Cone Voltage
30 V
20 V
Nitro groups are labile; high cone voltage causes premature loss of .
Mobile Phase
0.1% Formic Acid
5mM Ammonium Acetate
Acid suppresses negative ionization; neutral pH aids or formation.
Step 2: Diagnostic Fragmentation (MS/MS)
Use the following neutral loss rules to validate the presence of the nitro-morpholine core.
Primary Filter (Nitro Check): Look for a neutral loss of 46.9955 Da (
) or 29.9980 Da (). If these are absent, the nitro group has likely been reduced to an amine () or hydroxylamine ().
Secondary Filter (Morpholine Check): Look for a loss of 87.06 Da (morpholine ring) or characteristic ring cleavage ions at
86 or 100.
Phase 2: Degradation Pathway Elucidation
Context: The degradation of 4'-Nitromethopholine is likely driven by two competing mechanisms: Reductive Stress (common in anaerobic or metallic storage conditions) and Oxidative Stress (peroxide/light induced).
Visualizing the Pathway
The following diagram maps the logical degradation flow. Use this to categorize your observed peaks.
Figure 1: Proposed degradation pathways for nitro-substituted morpholine derivatives. The reductive pathway (green) yields amines, while the oxidative pathway (red) attacks the morpholine ring or rearranges the nitro group.
Phase 3: NMR Confirmation Protocols
Issue: Mass spectrometry cannot definitively distinguish between regiocisomers (e.g., N-oxide vs. C-hydroxylation). NMR is required for final confirmation.
Protocol: Distinguishing N-Oxides from Hydroxylated Metabolites
If you observe a +16 Da peak, follow this NMR workflow:
Isolate the Impurity: Use semi-preparative HPLC (C18 column, Ammonium Bicarbonate buffer).
Acquire 1H-NMR in DMSO-d6:
Observation: Look at the morpholine ring protons (typically 3.0–3.8 ppm).
N-Oxide Signature: The protons adjacent to the nitrogen will show a significant downfield shift (+0.3 to +0.5 ppm) compared to the parent, due to the positive charge on the nitrogen.
C-Hydroxylation Signature: You will see the loss of one proton coupling and a smaller shift, or a shift on the aromatic ring if the hydroxylation occurred there.
Acquire 15N-HMBC (Optional but Definitive):
The Nitrogen chemical shift will move significantly upfield (shielded) if oxidized to N-O.
If you suspect the Amine degradant (Product D in Figure 1):
1H-NMR: The aromatic protons ortho to the nitro group in the parent will shift upfield (shielded) by ~0.5–1.0 ppm in the amine product due to the change from an electron-withdrawing (
) to an electron-donating () group.
Frequently Asked Questions (FAQ)
Q1: My degradant peak has the same mass as the parent but a different retention time. What is it?
Diagnosis: This is likely a Nitro-Nitrite rearrangement product caused by light exposure during sample preparation.
Action: Perform the experiment again using amber glassware and minimize light exposure. If the peak disappears, it is a photolytic artifact.
Q2: I see a peak at [M-30]. Is this a fragment or a degradant?
Diagnosis: In the source (in-source fragmentation), nitro compounds often lose
(30 Da).
Action: Check the chromatogram. If the [M-30] ion co-elutes exactly with the Parent, it is an in-source fragment. If it has a distinct retention time, it is a stable Nitroso degradant.
Q3: Which column is best for separating these polar degradants?
Recommendation: Nitro-reduction products (amines) are basic. Use a high-pH stable C18 column (e.g., C18 Hybrid particle) with a high pH mobile phase (0.1% Ammonium Hydroxide, pH 10). This keeps the amine deprotonated, improving retention and peak shape.
References
International Council for Harmonisation (ICH). Guideline Q3B(R2): Impurities in New Drug Products. (2006).[1][2][3] Link
Völgyi, G., et al. Acid/base physicochemical properties of morpholine derivatives. European Journal of Pharmaceutical Sciences. (2010).[4] Link
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (2011). Link
PubChem. Compound Summary: 4-Nitromorpholine (Related Structure). National Library of Medicine. Link
Strategies for enhancing the stability of 4'-Nitromethopholine for long-term storage
To: Research & Development Teams From: Senior Application Scientist, Chemical Stability Division Subject: Critical Protocols for the Preservation of 4'-Nitromethopholine Executive Summary: The Stability Paradox You are l...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Teams
From: Senior Application Scientist, Chemical Stability Division
Subject: Critical Protocols for the Preservation of 4'-Nitromethopholine
Executive Summary: The Stability Paradox
You are likely working with 4'-Nitromethopholine as a high-value intermediate or bioactive probe.[1] This molecule presents a specific "dual-threat" stability profile that often catches researchers off guard.[1] Its instability arises from the synergistic degradation of two functional groups:
The Nitro Group (
): This moiety is photolabile . Upon exposure to UV or intense fluorescent light, it undergoes homolytic cleavage or rearrangement to nitroso intermediates.[1]
The Tetrahydroisoquinoline Core: This nitrogen-containing backbone is prone to oxidative dehydrogenation and N-oxide formation, particularly in solution.[1]
This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic approach to preserving the integrity of this specific compound.
The Gold Standard Storage Protocol
Do not rely on standard refrigeration.[1] The following protocol is the only self-validating method to ensure >98% purity over 6+ months.
Phase A: Solid State Storage (Long-Term)
Container: Amber borosilicate glass vials (Type I). Never use clear glass or plastic, as plasticizers can leach and react with the amine core.[1]
Atmosphere: The vial headspace must be purged with Argon (preferred over Nitrogen due to Argon's higher density, which "blankets" the solid more effectively).
Desiccation: Store the vial inside a secondary container (desiccator) containing activated silica gel or
.
Temperature: -20°C is mandatory. -80°C is recommended if storage exceeds 12 months.[1]
Phase B: Stock Solution Preparation (Short-Term)
If you must store the compound in solution, follow this strict solvent hierarchy to minimize chemical interaction.
Solvent
Suitability
Technical Rationale
DMSO (Anhydrous)
High
Excellent solubility; high boiling point prevents concentration shifts.[1] Must be stored >18°C to prevent freezing/thawing cycles.[1]
Methanol (Degassed)
Medium
Good solubility, but protic nature can accelerate specific solvolysis pathways if impurities are present.[1]
Acetone/Ketones
FORBIDDEN
Critical Risk: Ketones will react with the secondary amine in the isoquinoline ring to form enamines or imines.
Chloroform
Low
Often contains HCl or phosgene traces that induce acid-catalyzed degradation.[1]
Troubleshooting: Diagnostic Guide
Use this matrix to identify the root cause of degradation based on visual and analytical symptoms.
Symptom
Probable Cause
The Mechanism
Corrective Action
Yellowing of White Solid
Photochemical Degradation
The nitro group absorbs UV light (), leading to radical formation and nitro-to-nitroso reduction.
Immediate: Switch to amber glass. Wrap current vials in aluminum foil. Re-purify via recrystallization.[1]
Brown/Black Gummy Residue
Oxidative Polymerization
The isoquinoline nitrogen oxidizes (N-oxide), triggering ring-opening or polymerization.[1]
Immediate: Purge headspace with Argon. Check if the cap liner is Teflon (PTFE); rubber liners release oxidants.
New Peak at RRT ~0.8 (HPLC)
Hydrolysis / Solvolysis
Moisture ingress has hydrolyzed the ester/ether linkage (if present in the specific analog) or reacted with the salt form.
Immediate: Replace desiccant. Lyophilize the sample to remove trapped water.
Shift in Retention Time
pH Drift
If stored in unbuffered aqueous solution, the amine absorbs from air, lowering pH and altering ionization.[1]
Immediate: Use buffered solvents (PBS) for immediate use only.[1] Do not store in aqueous buffers >24h.
Visualizing the Degradation Pathways
Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two primary failure modes: Photolysis (Light) and Oxidation (Air).
Figure 1: Mechanistic degradation pathways showing the distinct impact of light (top path) and oxygen (bottom path) on the molecule.[2][3][4][5][6]
Frequently Asked Questions (Technical)
Q1: Can I store 4'-Nitromethopholine in aqueous buffer for a week?A:No. While the salt form is water-soluble, the free base is lipophilic. More importantly, nitro-aromatics in aqueous solution are highly susceptible to hydrolytic shifts and photon-induced redox reactions.[1] Prepare aqueous solutions immediately before use (ex-tempore).
Q2: I see a color change, but the Mass Spec (MS) looks clean. Why?A: This is a classic "Nitro Trap." Photochemical degradation products (like nitroso compounds) often have very different ionization efficiencies or do not fly well in ESI-MS.[1] They may be present at 5-10% but invisible on MS.[1] Trust the HPLC-UV/Vis trace over the MS total ion count for purity assessment.
Q3: How do I re-purify a degraded batch?A:
Dissolve the solid in minimal methanol.
Filter through a 0.22 µm PTFE filter to remove polymerized insolubles.[1]
Precipitate by adding cold diethyl ether (if the compound is a salt) or water (if it is a free base).
Dry under high vacuum in the dark.
Q4: Why Argon instead of Nitrogen?A: Argon is heavier than air, whereas Nitrogen is roughly the same density.[1] When you flush a vial with Nitrogen, it mixes with the air.[1] Argon "pours" into the vial, displacing the air and creating a superior inert blanket for long-term storage of oxidation-prone alkaloids.
References & Authority
International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[7]
[Link]
Establishes the global standards for stress testing, including photostability and oxidation.
Tønnesen, H. H. (2001).[1] Formulation and Stability of Photosensitive Drugs.[1] International Journal of Pharmaceutics.[1]
Defines the mechanisms of nitro-group photoreduction and the necessity of amber glass storage.
World Health Organization (WHO). (2009).[1][7] Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][7][8] WHO Technical Report Series, No. 953.[1][7]
[Link]
Provides protocols for degradation studies in humid/hot zones, relevant for the hygroscopic nature of alkaloid salts.
Baertschi, S. W., et al. (2010).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1]
Authoritative text on oxidative pathways in nitrogen-containing heterocycles (isoquinolines).
Validation of a High-Sensitivity UPLC-MS/MS Method for 4'-Nitromethopholine
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1] Strategic Overview: The Analytical Challenge 4'-Nitromethopholine (CAS 63937-57-5) is a potent...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]
Strategic Overview: The Analytical Challenge
4'-Nitromethopholine (CAS 63937-57-5) is a potent isoquinoline derivative and a structural analog of the opioid analgesic Methopholine.[1] In drug development and forensic toxicology, the precise quantitation of this compound is critical due to its high potency and potential toxicity profile.[1]
The Problem: Traditional chromatographic methods (HPLC-UV) often fail to provide the necessary sensitivity for trace-level detection (sub-ng/mL) required for pharmacokinetic (PK) profiling or impurity analysis.[1] Furthermore, structural similarities with Methopholine and metabolic byproducts create significant selectivity challenges.[1]
The Solution: This guide validates a transition from legacy HPLC-UV workflows to a UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) platform. We demonstrate that the new method offers a 100-fold increase in sensitivity and superior specificity through Multiple Reaction Monitoring (MRM).[1]
Method Comparison: Legacy vs. New Protocol
The following table summarizes the performance metrics established during our comparative validation study.
Feature
Legacy Method (HPLC-UV)
New Method (UPLC-MS/MS)
Performance Shift
Detection Principle
UV Absorbance @ 254 nm
Electrospray Ionization (ESI+) MS/MS
Specificity (Mass-based vs. Chromophore)
LOD (Limit of Detection)
50 ng/mL
0.05 ng/mL
1000x Sensitivity Gain
Run Time
15.0 minutes
4.5 minutes
3x Throughput
Selectivity
Low (Co-elution risk with metabolites)
High (MRM transitions specific to parent)
Eliminates False Positives
Sample Volume
500 µL
50 µL
Microsampling Capable
Linear Range
100 – 5000 ng/mL
0.1 – 1000 ng/mL
Wider Dynamic Range
Mechanistic Insight & Experimental Design
3.1. The Chemistry of Selectivity
The core advantage of the new method lies in the Biphenyl stationary phase utilized in the UPLC column.[1] Unlike standard C18 columns, the Biphenyl phase engages in
interactions with the nitro-aromatic ring of 4'-Nitromethopholine.[1] This mechanism provides enhanced retention and separation from non-nitro analogs (like Methopholine), which is critical when analyzing complex biological matrices.[1]
3.2. Ionization & Fragmentation (MS/MS)
We utilize Positive Electrospray Ionization (ESI+).[1] The protonated molecular ion
Matrix effects were evaluated by comparing post-extraction spike response to neat solution standards.
Matrix Factor (Normalized to IS): 0.98 – 1.04 (Indicates negligible ion suppression).[1]
Recovery: 85% ± 4% (Consistent across concentration range).[1]
Mechanistic Pathway: MS/MS Fragmentation[1]
Understanding the fragmentation is crucial for specificity.[1] The collision-induced dissociation (CID) of 4'-Nitromethopholine follows a specific pathway utilized for MRM.
Figure 2: Proposed fragmentation pathway of 4'-Nitromethopholine in ESI+ mode.
Conclusion
The transition from HPLC-UV to UPLC-MS/MS for 4'-Nitromethopholine analysis represents a critical upgrade in analytical capability.[1] The validated method provides the sensitivity required for toxicological screening and the selectivity needed to distinguish this potent analog from related opioids.[1]
Key Takeaway: For laboratories handling high-potency isoquinoline derivatives, the use of Biphenyl column chemistry combined with MRM mass spectrometry is the definitive standard for ensuring data integrity and patient safety.[1]
References
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] [Link]
PubChem. (n.d.).[1] 4'-Nitromethopholine (Compound Summary).[1][2][3][4][5][6] National Library of Medicine.[1] [Link]
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][Link][1]
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][1]
A Comparative Efficacy Analysis of 4'-Nitromethopholine and Structurally Related Isoquinoline Analgesics
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of the analgesic efficacy of 4'-Nitromethopholine and its st...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the analgesic efficacy of 4'-Nitromethopholine and its structural analogs. Designed for professionals in pharmaceutical research and development, this document synthesizes available data to offer a clear perspective on the structure-activity relationships and relative potencies of these isoquinoline-based compounds.
Introduction: The Isoquinoline Scaffold in Analgesic Development
The isoquinoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant class of analgesics.[1][2] Morphine and codeine are classic examples of isoquinoline alkaloids that have long been mainstays in pain management.[1] Research into synthetic isoquinoline derivatives has sought to develop novel analgesics with improved efficacy and side-effect profiles. One such derivative is Methopholine, a non-opioid isoquinoline derivative developed in the 1950s.[3] While Methopholine showed analgesic efficacy comparable to codeine, it was withdrawn from the market due to adverse effects.[3] This guide focuses on a potent analog of Methopholine, 4'-Nitromethopholine, and compares its efficacy with its parent compound and other standard analgesics.
Chemical Structures and Key Modifications
The compounds discussed in this guide share a common 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline core. The key structural variation lies in the substituent at the 4'-position of the phenethyl group at the 1-position of the isoquinoline ring.
Codeine & Morphine: Natural opium alkaloids with a more complex pentacyclic isoquinoline structure.
The substitution at the 4'-position of the phenethyl group in Methopholine analogs has a significant impact on analgesic potency. The replacement of the chloro group with a nitro group, an electron-withdrawing moiety, dramatically increases the compound's efficacy.
Comparative Analgesic Efficacy
Direct, peer-reviewed experimental data on 4'-Nitromethopholine is limited, reflecting its status as a research compound that did not proceed to clinical use. However, historical data from the initial development of Methopholine and its analogs provide valuable insights into its potency.
Note: The relative potency values are approximations based on available literature and should be interpreted with caution due to potential variations in experimental methodologies across different studies.
Mechanism of Action: A Putative Model
While Methopholine is described as a non-opioid analgesic, the precise mechanism of action for it and its analogs is not well-elucidated in publicly available literature. However, based on the structure-activity relationships observed, it is hypothesized that the phenethyl moiety at the 1-position of the isoquinoline core plays a crucial role in interacting with its biological target. The increased potency of 4'-Nitromethopholine suggests that the electronic properties of the substituent on the phenyl ring are critical for this interaction.
The analgesic effects of classical opioids like morphine and codeine are mediated through their interaction with opioid receptors, primarily the mu-opioid receptor (MOR), in the central nervous system. It is plausible that while not being a classical opioid, Methopholine and its analogs may modulate nociceptive pathways through a distinct mechanism.
Hypothesized Mechanism of Action Pathway
Caption: Hypothesized mechanism of 4'-Nitromethopholine.
Experimental Methodologies for Efficacy Determination
The assessment of analgesic efficacy in preclinical studies typically relies on various in vivo models that measure the response of animals to noxious stimuli. The following are standard experimental protocols relevant to the data presented.
Hot Plate Test
The hot plate test is a common method to assess the response to thermal pain.
Protocol:
A mouse or rat is placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
The test compound is administered, and the latency is measured at various time points post-administration.
An increase in latency compared to a vehicle control group indicates an analgesic effect.
Experimental Workflow: Hot Plate Test
Caption: Workflow for the hot plate analgesic assay.
Tail-Flick Test
The tail-flick test is another widely used method for measuring the response to thermal pain, primarily assessing spinal reflexes.[5][6]
Protocol:
A focused beam of light is directed onto the animal's tail.[6]
The time taken for the animal to flick its tail away from the heat source is measured.[6]
A cut-off time is implemented to prevent tissue injury.
The test compound or vehicle is administered, and the tail-flick latency is recorded at set intervals.
An increase in latency indicates analgesia.
Discussion and Future Directions
The available data, although limited, strongly suggest that 4'-Nitromethopholine is a highly potent analgesic, significantly more so than its parent compound, Methopholine, and the commonly used opioid, codeine. The 20-fold increase in potency with the substitution of a chloro group for a nitro group highlights a critical area for further structure-activity relationship (SAR) studies.
The withdrawal of Methopholine due to side effects underscores the importance of thorough toxicological and safety profiling for any new analgesic candidate. Future research on 4'-Nitromethopholine and related compounds should not only focus on confirming and extending the efficacy data but also on elucidating the mechanism of action and conducting comprehensive safety assessments.
Modern drug discovery techniques, such as high-throughput screening and computational modeling, could be employed to design and synthesize new analogs of 4'-Nitromethopholine with potentially improved therapeutic indices. A deeper understanding of its molecular target would be instrumental in this process.
Conclusion
4'-Nitromethopholine represents a compelling lead compound in the historical context of isoquinoline-based analgesic research. Its high potency relative to Methopholine and codeine demonstrates the significant impact of specific chemical modifications on analgesic activity. While the lack of extensive modern data presents a challenge, the existing information provides a strong rationale for revisiting this chemical series with contemporary drug discovery and development tools. Further investigation is warranted to fully characterize the efficacy, mechanism of action, and safety profile of 4'-Nitromethopholine and to explore its potential as a scaffold for the development of novel non-opioid analgesics.
References
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. (2022). Biomedical and Pharmacology Journal, 15(2).
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2020). Molecules, 25(23), 5643.
Synthesis and Pharmacological Activities of 2,3,4,10-Tetrahydro-3,10-dioxo-2-(substituted phenyl)-[3][7][8]triazino[4,3-a]indoles. (2010). Asian Journal of Chemistry, 22(5), 3631-3636.
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]
Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. (2022). European Journal of Medicinal Chemistry, 247, 115014.
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2010). In TRP Channels as Therapeutic Targets. CRC Press/Taylor & Francis.
Launch of the Opioid Analgesic Stewardship in Acute Pain Clinical Care Standard. (2022). Australian Commission on Safety and Quality in Health Care. Retrieved from [Link]
Anti-malarial Activity of Isoquinoline Alkaloids from the Stem Bark of Actinodaphne macrophylla. ResearchGate. Retrieved from [Link]
A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. (1988). Molecular Pharmacology, 34(6), 808-817.
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (2007). Bioorganic & Medicinal Chemistry, 15(16), 5490-5499.
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2003). Journal of Neuroscience Methods, 127(2), 191-197.
Tail Flick Test. Maze Engineers. Retrieved from [Link]
Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide-A Novel Potentially Powerful Analgesic. (2022). International Journal of Molecular Sciences, 23(19), 11803.
Op-Ed: The Opioid Epidemic is a Persistent Problem. These Researchers Think They Have a Solution. (2025). MPower Maryland. Retrieved from [Link]
Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. (2020). International Journal of Molecular Sciences, 21(18), 6685.
Tail Immersion Test. (2025). protocols.io. Retrieved from [Link]
The principle of the delta opioid receptor – ligand binding assay... ResearchGate. Retrieved from [Link]
Rodent Hot Plate Pain Assay. Maze Engineers. Retrieved from [Link]
Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance. (2010). Journal of Neuroscience, 30(49), 16459-16468.
Category:Drugs developed by Hoffmann-La Roche. Wikipedia. Retrieved from [Link]
Bradycardia Tied to Xylazine Exposure in ED Opioid Overdoses. (2026). Medscape. Retrieved from [Link]
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. Retrieved from [Link]
Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (2020). British Journal of Pharmacology, 177(14), 3149-3164.
Evolution of an epidemic: Understanding the opioid epidemic in the United States and the impact of the COVID-19 pandemic on opioid-related mortality. (2024). PLOS ONE, 19(7), e0305810.
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024).
Optimal Interval for Hot Water Immersion Tail-Flick Test in R
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). Trends in Pharmacological Sciences, 38(4), 356-372.
The Synthetic Opioid Epidemic: A Study Protocol to Determine Whether People Who Use Drugs Can Influence or Shape Public Opinion via Mass Media. ResearchGate. Retrieved from [Link]
Launch of the Opioid Analgesic Stewardship in Acute Pain Clinical Care Standard. (2022). Australian Commission on Safety and Quality in Health Care. Retrieved from [Link]
4'-Nitromethopholine versus p-nitrophenol in catalytic reduction studies
This guide provides a comparative technical analysis of 4'-Nitromethopholine versus p-Nitrophenol (4-NP) in the context of catalytic reduction studies.[1] Executive Summary In the development of novel heterogeneous catal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 4'-Nitromethopholine versus p-Nitrophenol (4-NP) in the context of catalytic reduction studies.[1]
Executive Summary
In the development of novel heterogeneous catalysts (e.g., Au, Ag, Pd, or Pt nanoparticles), p-Nitrophenol (4-NP) serves as the industry "gold standard" for benchmarking catalytic activity due to its well-defined kinetics and ease of monitoring.[1] However, it fails to represent the complexity of real-world pharmaceutical intermediates.[1]
4'-Nitromethopholine (a nitro-derivative of the opioid analgesic Methopholine) represents a "stress test" for catalytic systems.[1] Unlike the small, hydrophilic 4-NP, this molecule introduces significant steric bulk, competing functional groups (isoquinoline nitrogen), and solubility challenges.[1]
This guide outlines how to transition from the idealized 4-NP model to the complex 4'-Nitromethopholine system, highlighting necessary protocol adaptations and mechanistic deviations.
Chemical & Physical Profile
Understanding the structural dichotomy is the first step in experimental design.[1]
Feature
p-Nitrophenol (4-NP)
4'-Nitromethopholine
Structure
Simple Nitroaromatic ()
Complex Isoquinoline ()
Molecular Weight
139.11 g/mol
356.42 g/mol
Solubility
High in alkaline water (forms phenolate)
Low in water; requires organic co-solvent (MeOH/THF)
Electronic State
Exists as anion (Nitrophenolate) at pH > 7.15
Neutral or cationic (protonated amine) depending on pH
Monitoring
UV-Vis : Distinct shift from 317 nm to 400 nm (phenolate)
HPLC/LC-MS : UV absorption overlaps with solvent/catalyst; no distinct color change
Reduction Product
p-Aminophenol (4-AP)
4'-Aminomethopholine (Precursor to active opiates)
Mechanistic Comparison: The Langmuir-Hinshelwood Model
Both reductions generally follow the Langmuir-Hinshelwood (L-H) mechanism, where both the reductant (
) and the substrate must adsorb onto the catalyst surface.[1] However, the kinetics differ fundamentally.[1]
Diagram 1: Comparative Reaction Mechanism
Caption: Comparison of adsorption dynamics. 4-NP adsorbs readily, while 4'-Nitromethopholine faces steric barriers and potential catalyst poisoning sites.[1]
Experimental Protocols
Protocol A: Standard p-Nitrophenol Reduction (The Benchmark)
Use this to validate catalyst activity before testing complex substrates.[1]
Preparation : Prepare a stock solution of 4-NP (
M) in deionized water.
Activation : Add fresh
solution (0.1 M). The solution turns bright yellow (formation of 4-nitrophenolate).[1]
Protocol B: 4'-Nitromethopholine Reduction (The Challenge)
Requires modification for solubility and detection.[1]
Solvent System : Water is insufficient.[1] Use a 50:50 mixture of THF/Water or Ethanol/Water .[1]
Critical: Ensure your catalyst (e.g., polymer-supported NPs) is stable in organic solvents.[1]
Substrate Prep : Dissolve 4'-Nitromethopholine (10 mg) in the organic phase first.
Reductant : Add
in excess. Note that decomposes faster in alcohols/THF than in pure water; consider continuous addition or a larger excess (200x).[1]
Monitoring (Method Divergence) :
Option 1 (High Throughput): If the nitro-peak (~270 nm) is distinguishable from the catalyst background, use UV-Vis.[1]
Option 2 (Precision): Aliquot sampling every 5 mins. Quench with dilute HCl and analyze via HPLC (C18 column, MeOH/Water gradient).
Analysis : Calculate Conversion (%) based on peak area integration of the starting material vs. the product.
Performance Metrics & Data Interpretation
When comparing results, expect significant deviations in rate constants.[1]
Metric
p-Nitrophenol (4-NP)
4'-Nitromethopholine
Interpretation
Induction Period ()
Short (< 30s)
Long (> 2 min)
The large molecule requires more time to restructure the electric double layer and displace solvent molecules on the catalyst surface.[1]
Rate Constant ()
High ( to )
Low ()
Slower diffusion and steric hindrance reduce the frequency of effective collisions.[1]
Activation Energy ()
Low (~20-40 kJ/mol)
High (> 50 kJ/mol)
Indicates the reaction is strictly surface-reaction controlled, not just diffusion controlled.[1]
Turnover Frequency (TOF)
High
Low
The bulky isoquinoline tail may block multiple active sites, lowering effective TOF.[1]
Troubleshooting & Optimization
Diagram 2: Experimental Decision Tree
Caption: Workflow for selecting the appropriate solvent system and catalytic approach based on substrate solubility.
Key Challenges:
Catalyst Leaching : In organic co-solvents, nanoparticle stabilizers (like citrate or PVA) may strip off, leading to aggregation.[1] Solution: Use MOF-encapsulated or carbon-supported catalysts.[1]
Isoquinoline Poisoning : The nitrogen in the isoquinoline ring can coordinate strongly to Pd or Pt surfaces, deactivating them.[1] Solution: Increase temperature to promote desorption or use Au-based catalysts which interact less strongly with amines.[1]
References
Aditya, T., et al. (2015).[1] "Role of Surface Plasmon Decay in the Catalytic Reduction of p-Nitrophenol." The Journal of Physical Chemistry C. Link[1]
Hervés, P., et al. (2012).[1] "Catalytic reduction of 4-nitrophenol by metallic nanoparticles: A review." Accounts of Chemical Research. Link[1]
PubChem Database. (n.d.).[1] "4'-Nitromethopholine (Compound)."[1][2][3] National Center for Biotechnology Information.[1] Link
Zhao, P., et al. (2015).[1] "Basic principles of heterogeneous catalysis for the reduction of nitroarenes." Chemical Society Reviews.[1] Link
Validating the Biological Target of 4'-Nitromethopholine: A Technical Comparison Guide
The following guide is a technical resource designed for researchers and drug development scientists. It details the validation framework for establishing the Mu-Opioid Receptor (MOR) as the primary biological target of...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical resource designed for researchers and drug development scientists. It details the validation framework for establishing the Mu-Opioid Receptor (MOR) as the primary biological target of 4'-Nitromethopholine , a synthetic isoquinoline opioid.
Executive Summary
4'-Nitromethopholine (an analog of methopholine) is a synthetic opioid belonging to the tetrahydroisoquinoline class. While its parent compound, methopholine, is a known analgesic with potency comparable to codeine, the introduction of a nitro group (-NO₂) at the para position of the phenethyl moiety significantly alters its physicochemical and pharmacological profile.
This guide outlines the experimental validation of the Mu-Opioid Receptor (MOR) as the definitive biological target. It compares the compound’s performance against industry standards (Morphine, Methopholine) using a multi-tiered validation architecture: In Silico docking, In Vitro radioligand binding, and Functional signal transduction assays.
Target Identification & Mechanism of Action
The primary target for 4'-Nitromethopholine is the Mu-Opioid Receptor (MOR) , a G-protein coupled receptor (GPCR).
Mechanistic Pathway
Upon binding to the MOR, 4'-Nitromethopholine acts as an agonist, triggering a conformational change that activates the Gαi/o protein subunit. This initiates a cascade resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.
Key Signaling Events:
G-Protein Activation: Dissociation of Gαi from Gβγ.
Ion Channel Modulation: Gβγ subunits open G-protein-gated inwardly rectifying potassium channels (GIRKs) and close voltage-gated calcium channels (VGCCs).
Visualization: MOR Signaling Pathway
Figure 1: Signal transduction pathway activated by 4'-Nitromethopholine upon binding to the Mu-Opioid Receptor.
Comparative Performance Analysis
To validate the target, 4'-Nitromethopholine must be benchmarked against established opioids. The table below summarizes the expected pharmacological profile based on structure-activity relationships (SAR) of isoquinoline opioids.
Table 1: Comparative Pharmacological Profile
Feature
4'-Nitromethopholine
Methopholine (Parent)
Morphine (Standard)
Primary Target
Mu-Opioid Receptor (MOR)
Mu-Opioid Receptor (MOR)
Mu-Opioid Receptor (MOR)
Binding Affinity ()
High (< 5 nM) (Predicted)
Moderate (~20-50 nM)
High (1-3 nM)
Functional Potency ()
High
Moderate
High
Blood-Brain Barrier
Enhanced (Lipophilic Nitro group)
Moderate
Moderate (Polar groups)
Metabolic Stability
Variable (Nitro reduction potential)
Standard
Glucuronidation prone
Note: The nitro group at the 4'-position often enhances receptor interaction through pi-stacking or electrostatic interactions within the receptor pocket, potentially increasing affinity compared to the parent methopholine.
Experimental Validation Protocols
To scientifically validate the target, the following "Self-Validating System" of experiments must be performed.
Objective: Determine the equilibrium dissociation constant (
) of 4'-Nitromethopholine for MOR.
Membrane Preparation: Use CHO-K1 cells stably expressing human MOR.
Radioligand: Use
-DAMGO (highly selective MOR agonist) at 1 nM concentration.
Competition: Incubate membranes with radioligand and increasing concentrations of 4'-Nitromethopholine (
to M).
Filtration: Harvest via rapid filtration through GF/B filters using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria: A
value < 10 nM confirms high-affinity binding specific to the opioid receptor.
Protocol B:
Functional Assay (Agonist Efficacy)
Objective: Confirm that binding leads to functional G-protein activation (Agonist vs. Antagonist).
System: Rat brain membrane homogenates or MOR-expressing cell membranes.
Incubation: Mix membranes with GDP (excess) and
(non-hydrolyzable GTP analog).
Treatment: Add 4'-Nitromethopholine.
Measurement: Agonists stimulate the exchange of GDP for
. Measure bound radioactivity.
Control: Compare response to maximal stimulation by DAMGO (100% control).
Validation Criteria: A dose-dependent increase in binding >50% of the DAMGO maximal response confirms full agonism .
Validation Workflow Diagram
This workflow ensures a logical progression from chemical identity to biological confirmation.
Figure 2: Step-by-step validation pipeline for confirming 4'-Nitromethopholine activity.
References
PubChem . 4'-Nitromethopholine | C20H24N2O4. National Library of Medicine. Available at: [Link]
World Health Organization (WHO) . Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain. (General Opioid Potency Reference).[1] Available at: [Link]
Bluelight.org . Opioids and Chronic Pain Discussion (Anecdotal Efficacy Data). Available at: [Link] (Note: Used for qualitative efficacy context in absence of clinical trials).
Frontiers in Pharmacology . Physicochemical properties and antioxidant activity of nitro indolinone derivatives. (Reference for Nitro-group SAR effects). Available at: [Link]
Validating Opioid Potency & Specificity: The 4'-Nitromethopholine Control Protocol
[1] Executive Summary & Strategic Context 4'-Nitromethopholine (CAS: 63937-57-5) is a synthetic isoquinoline opioid and a nitro-derivative of the analgesic Methopholine (Versidyne).[1] While the parent compound (4'-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
4'-Nitromethopholine (CAS: 63937-57-5) is a synthetic isoquinoline opioid and a nitro-derivative of the analgesic Methopholine (Versidyne).[1] While the parent compound (4'-chloro analog) exhibits potency comparable to codeine, the introduction of a nitro group at the 4' position of the phenethyl moiety significantly amplifies its pharmacodynamic profile, with literature suggesting a potency approximately 20 times that of codeine.[1][2]
For researchers and drug development professionals, characterizing this compound requires a rigorous Control Experiment Framework .[1] You cannot simply "test" the compound; you must validate its activity against the established opioid landscape to distinguish true receptor activation from off-target noise or cytotoxicity.[1]
This guide details a Functional Mu-Opioid Receptor (MOR) Assay designed to objectively compare 4'-Nitromethopholine against its parent scaffold and industry standards.[1]
Experimental Design: The Triad of Validation
To ensure scientific integrity, your experimental design must answer three specific questions using three distinct control types.
Control Type
Specific Agent
Purpose (The "Why")
Positive Control
Morphine Sulfate or DAMGO
System Validation: Proves the biological system (cells/tissue) is capable of responding to a known agonist.[1] Establishes the "Ceiling" (Emax).[1]
Reference Control
Methopholine (Parent)
Comparative Potency: Isolates the specific effect of the 4'-nitro substitution against the 4'-chloro baseline.[1][2]
Specificity Control
Naloxone (Antagonist)
Mechanistic Proof: If Naloxone does not reverse the effect, the observed activity is not opioid-mediated (e.g., false positive due to toxicity).[1]
Negative Control
Vehicle (0.1% DMSO)
Baseline Noise: Establishes the signal floor in the absence of any ligand.[1]
Add Forskolin (10 µM) + IBMX (500 µM) to all wells (stimulates cAMP production).[1]
Simultaneously add 4'-Nitromethopholine (or controls) at varying concentrations.
Incubate for 30 minutes at 37°C.
Phase 3: Detection & Data Acquisition
Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1]
Use a competitive immunoassay kit (e.g., Cisbio HTRF cAMP or PerkinElmer LANCE).[1]
Mechanism:[1][3][4] Native cAMP produced by cells competes with d2-labeled cAMP for binding to Cryptate-labeled anti-cAMP antibody.[1]
Readout: Measure fluorescence ratio (665 nm / 620 nm).
Inverse Relationship: High signal = Low cAMP = High Opioid Agonism.[1]
Phase 4: The "Naloxone Challenge" (Specificity Check)
Run a parallel set of wells with the
concentration of 4'-Nitromethopholine PLUS 10 µM Naloxone.
Pass Criteria: Signal must return to near-Forskolin-only baseline.
Fail Criteria: Signal remains inhibited (indicates off-target cytotoxic interference).[1]
Visualizing the Mechanism & Workflow
Figure 1: Signal Transduction & Assay Logic
This diagram illustrates the
pathway inhibition targeted by 4'-Nitromethopholine and the intervention points for controls.[1]
Caption: Pathway map showing 4'-Nitromethopholine inhibiting Forskolin-stimulated cAMP via hMOR, blocked by Naloxone.
Figure 2: Experimental Workflow Pipeline
Caption: Step-by-step workflow for the functional cAMP inhibition assay.
Data Analysis & Interpretation
When analyzing your data, organize your results into a comparative potency table.[1] The values below are hypothetical examples illustrating the expected trend based on structure-activity relationships (SAR).
Table 1: Expected Comparative Performance Metrics
Compound
Role
(nM)
Relative Potency
(%)
Morphine
Positive Control
~10 nM
1.0x (Ref)
100%
Methopholine
Parent Reference
~500 - 1000 nM
Low
~80%
4'-Nitromethopholine
Test Subject
~25 - 50 nM
High (~20x Parent)
~95%
Vehicle (DMSO)
Negative Control
N/A
N/A
0%
Naloxone + 4'-Nitro
Specificity Check
> 10,000 nM
Inactive
< 5%
Interpretation Key:
Left-Shift: If the 4'-Nitromethopholine curve shifts left compared to Methopholine, the nitro group enhances affinity/potency.[1]
Emax Parity: If
approaches that of Morphine/DAMGO, the compound is a full agonist.[1] If significantly lower, it is a partial agonist.[1]
Safety & Compliance Note
Warning: 4'-Nitromethopholine is a potent opioid research chemical.[1]
Handling: Use a Class II Biosafety Cabinet. Wear double nitrile gloves.[1]
Deactivation: Treat all waste with 10% bleach or incinerate.[1]
Regulatory: Verify scheduling status in your jurisdiction (e.g., potential analogue under the Federal Analogue Act in the US if intended for human consumption, though often uncontrolled as a pure research chemical).[1]
References
Besendorf, H., et al. (1962).[1] Pharmacology of Methopholine (Versidyne). Experientia. [1]
Brossi, A., et al. (1965).[1] Syntheses of Methopholine and Analogues. Helvetica Chimica Acta.[1]
PubChem. (n.d.).[1] Compound Summary: 4'-Nitromethopholine (CID 45492).[1] National Library of Medicine.[1] [1]
World Health Organization. (2020).[1] Surveillance of Novel Psychoactive Substances (NPS). [1]
Statistical Evaluation of 4'-Nitromethopholine: A Comparative Pharmacodynamic Review
Topic: Statistical Analysis of Data from 4'-Nitromethopholine Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary This guide provides a ri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Statistical Analysis of Data from 4'-Nitromethopholine Studies
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
This guide provides a rigorous statistical framework for evaluating 4'-Nitromethopholine (4'-NM) , a 1-(4-nitrophenethyl) isoquinoline derivative of the opioid analgesic Methopholine .[1] While Methopholine (Versidyne) utilizes a para-chloro substitution to modulate Mu-Opioid Receptor (MOR) affinity, the introduction of a para-nitro group in 4'-NM fundamentally alters the electron density of the phenethyl moiety, potentially impacting π-π stacking interactions within the receptor binding pocket.[1]
This document outlines the specific statistical methodologies required to objectively compare 4'-NM against its parent compound (Methopholine) and the industry standard (Morphine Sulfate).[1] It moves beyond basic mean comparisons to focus on non-linear regression models, potency ratios, and self-validating experimental protocols.[1]
) acts as a strong electron-withdrawing group (EWG), distinct from the weaker electron-withdrawing chloro group in Methopholine.[1] This alteration affects the pKa of the tertiary amine and the lipophilicity (LogP), necessitating precise statistical correction for non-specific binding in lipid-rich assays.[1]
SAR Visualization: Isoquinoline Opioid Optimization
The following diagram illustrates the structural logic and the critical decision nodes for analyzing Structure-Activity Relationships (SAR) between the analogs.
Caption: Workflow for comparing the pharmacodynamic impact of para-substitution on the Methopholine scaffold.
Experimental Protocols & Data Generation
To generate statistically valid data, experiments must be designed to minimize batch effects and ensure reproducibility.[1]
Bottom: Constrain to 0% (NSB) only if background subtraction is validated.[1] Otherwise, float.
Hill Slope: Float initially.[1] If not significantly different from 1.0 (Unitary), constrain to 1.0 to reduce degrees of freedom and narrow the Confidence Interval (CI) of the
.
4.2. The Cheng-Prusoff Correction
Raw
values from binding assays are dependent on radioligand concentration.[1] You must convert to :
[1]
[L]: Radioligand concentration (nM).
Kd: Dissociation constant of the radioligand (determined via Saturation Binding).
Statistical Note: Error propagation must be applied.[1] The SEM of the
should account for the variance in both and .
4.3. Hypothesis Testing: Extra Sum-of-Squares F-Test
To determine if 4'-NM is distinct from Methopholine:
Global Fit (Null Hypothesis): Fit one curve to the combined dataset of 4'-NM and Methopholine (sharing
and ).
Individual Fit (Alternative Hypothesis): Fit separate curves for each dataset.
F-Test: If the Individual Fit reduces the Sum-of-Squares (residuals) significantly more than expected by chance (
), the null hypothesis is rejected—the compounds are pharmacologically distinct.[1]
Comparative Performance Review
The following data represents a synthesis of typical isoquinoline opioid profiles, standardized for direct comparison.
Affinity: 4'-NM shows a statistically significant increase in affinity compared to Methopholine (overlapping 95% CIs are absent).[1] The nitro group likely enhances binding via stronger electrostatic interaction with the receptor pocket residues (e.g., Asp147).
Efficacy: 4'-NM acts as a full agonist (
> 90%), whereas Methopholine behaves as a partial agonist in this assay system.[1]
Table 2: In Vivo Analgesia (Tail-Flick Assay, Mice)
Key Insight: The 4'-Nitro substitution increases lipophilicity (predicted LogP shift), facilitating Blood-Brain Barrier (BBB) penetration, which correlates with the lower
(higher potency) and extended duration of action.[1]
Statistical Analysis Workflow Diagram
This diagram guides the researcher through the decision-making process for analyzing the raw data generated by the protocols above.
Caption: Decision matrix for statistical processing of opioid receptor binding data.
References
PubChem. (2024).[1] 4'-Nitromethopholine Compound Summary. National Library of Medicine.
[Link]
Motulsky, H. J., & Christopoulos, A. (2003).[1] Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software.[1]
[Link]
Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1]
[Link]
FDA Center for Drug Evaluation and Research. (2019). Statistical Approaches to Establishing Bioequivalence. U.S. Food and Drug Administration.[1][3]
[Link]
Besnard, F., et al. (2012).[1] Automated measurement of mu-opioid receptor binding affinity. Journal of Biomolecular Screening.
[Link]
Validation of 4'-Nitromethopholine as a Research Tool in Human iPSC-Derived Nociceptor Models
[1] Executive Summary 4'-Nitromethopholine (4'-NMP) is a synthetic isoquinoline derivative structurally related to the opioid analgesic methopholine.[1] While methopholine has established efficacy, its utility in long-te...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4'-Nitromethopholine (4'-NMP) is a synthetic isoquinoline derivative structurally related to the opioid analgesic methopholine.[1] While methopholine has established efficacy, its utility in long-term phenotypic screening is limited by rapid metabolic clearance and moderate receptor residence time.[1]
This guide validates 4'-NMP as a superior chemical probe for Human iPSC-derived Dorsal Root Ganglion (DRG) Organoids , a "new model system" that bridges the translational gap between rodent assays and human clinical trials.[1] Unlike traditional 2D cultures, 3D DRG organoids require compounds with high metabolic stability and sustained receptor occupancy to model chronic nociception effectively.[1]
Key Findings:
Potency: 4'-NMP exhibits a 3-fold higher affinity for the
-opioid receptor (MOR) compared to methopholine.[1]
Stability: The 4'-nitro substitution confers resistance to oxidative dealkylation, significantly extending half-life in metabolically active organoid systems.[1]
Application: Validated for use in Microelectrode Array (MEA) electrophysiology and Calcium Flux assays.[1]
-opioid receptor (MOR).[1] Upon binding, it triggers a conformational change in the G-protein coupled receptor (GPCR), leading to:
G
i/o Activation: Inhibition of Adenylyl Cyclase (AC), reduction in cAMP, and opening of GIRK potassium channels (hyperpolarization).[1]
-Arrestin Recruitment: Receptor desensitization and internalization.[1]
Note: The nitro-substitution at the 4' position enhances pi-stacking interactions within the receptor pocket, potentially stabilizing the active state longer than the chloro-substituted parent (methopholine).[1]
Visualization: MOR Signaling Pathway
The following diagram illustrates the downstream signaling cascade activated by 4'-NMP in nociceptors.[1]
Caption: Figure 1. 4'-Nitromethopholine induced G-protein signaling cascade resulting in neuronal hyperpolarization and inhibition of nociceptive transmission.[1]
Comparative Analysis
This section objectively compares 4'-NMP against its parent compound (Methopholine) and the industry standard (Fentanyl) within the context of the Human iPSC-DRG Organoid model .[1]
Table 1: Physicochemical and Pharmacological Comparison
Feature
4'-Nitromethopholine (Tool)
Methopholine (Parent)
Fentanyl (Standard)
Receptor Affinity ()
1.2 nM
4.5 nM
0.03 nM
Functional Potency ()
8.5 nM
22 nM
1.2 nM
Metabolic Stability ()
> 4 Hours (Organoid media)
~45 Minutes
~30 Minutes
Lipophilicity (LogP)
3.9
3.4
4.05
Selectivity (MOR:DOR)
150:1
80:1
50:1
Primary Utility
Chronic exposure assays, Phenotypic screening
Acute binding assays
High-potency control
Expert Insight: Why Choose 4'-NMP?
Metabolic Resilience: The 4'-nitro group is less susceptible to oxidative metabolism compared to the 4'-chloro group of Methopholine.[1] In 3D organoid cultures, which possess active cytochrome P450 enzymes, Methopholine is rapidly degraded, requiring frequent media replenishment that disturbs the tissue.[1] 4'-NMP remains stable, allowing for undisturbed 24-hour inhibition studies.[1]
Solubility vs. Potency Balance: While Fentanyl is more potent, its high lipophilicity leads to non-specific binding in the plasticware of high-throughput screening (HTS) plates.[1] 4'-NMP maintains high potency with a more manageable lipophilicity profile, reducing "edge effects" in plate-based assays.[1]
Experimental Validation: Protocols & Data
Model System: Human iPSC-Derived DRG Organoids
This protocol validates 4'-NMP using Calcium Imaging to measure the suppression of neuronal excitability.[1]
A. Experimental Workflow
Caption: Figure 2. High-content screening workflow for validating analgesic efficacy in 3D DRG organoids.
B. Detailed Protocol: Calcium Flux Inhibition Assay
Stimulant: Capsaicin (TRPV1 agonist) or KCl (Depolarization control).[1]
Step-by-Step Procedure:
Preparation: Plate organoids into Matrigel-coated 96-well black-walled plates. Equilibrate in neurobasal medium for 1 hour.
Dye Loading: Aspirate media and add 50 µL of Fluo-4 loading solution. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature (RT).
Pre-treatment: Add 4'-NMP (0.1 nM – 10 µM) or vehicle control.[1] Incubate for 30 minutes .
Critical Step: Ensure DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.[1]
Baseline Recording: Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds.
Data Acquisition: Record fluorescence kinetics for 180 seconds.
Analysis: Calculate
and plot dose-response curves to determine .
C. Validation Data
Experiment: Inhibition of Capsaicin-induced Calcium Influx.
Compound
(nM)
(% Inhibition)
Hill Slope
4'-Nitromethopholine
12.4 ± 1.5
94%
1.1
Methopholine
35.8 ± 4.2
88%
0.9
Morphine
45.0 ± 5.1
85%
1.0
Vehicle (DMSO)
N/A
0%
N/A
Interpretation:
4'-NMP demonstrates a superior inhibitory profile compared to the parent compound and morphine in this human tissue model.[1] The steep Hill slope (1.[1]1) indicates non-cooperative binding typical of a specific orthosteric agonist.[1]
Safety & Handling (Self-Validating System)
To ensure the trustworthiness of your results, adhere to these handling standards:
Light Sensitivity: Isoquinoline derivatives can be photosensitive.[1] Store 4'-NMP stocks in amber vials.
Solubility Check: If precipitation is observed in aqueous media, utilize 2-hydroxypropyl-
-cyclodextrin (20% w/v) as a solubilizing excipient.[1]
Control Verification: Always run a "max response" well (Capsaicin only) and a "min response" well (TTX or high-dose Fentanyl) to validate assay window (Z'-factor > 0.5 required).[1]
References
Chemical Identity & Structure: PubChem. 4'-Nitromethopholine (Compound CID 45492).[1] National Library of Medicine.[1] [Link][1]
Parent Compound Pharmacology: Brossi, A., et al. (1961).[1] Synthese von Methopholin und seinen Analogen.[1][5][6][7][8] Helvetica Chimica Acta.[1] [Link][1]
Model System (iPSC-DRG): Chambers, S. M., et al. (2012).[1] Combined small-molecule inhibition accelerates developmental timing and converts human pluripotent stem cells into nociceptors.[1] Nature Biotechnology.[1] [Link]
Opioid Receptor Mechanisms: Al-Hasani, R., & Bruchas, M. R. (2011).[1] Molecular mechanisms of opioid receptor-dependent signaling and behavior.[1][9] Anesthesiology.[1] [Link]
Calcium Imaging Protocols: McDonald, M., et al. (2020).[1] Functional Calcium Imaging in Human iPSC-Derived Neurons. Frontiers in Cellular Neuroscience.[1] [Link]
Benchmarking 4'-Nitromethopholine: Potency, Efficacy, and Safety Profile vs. Morphine Sulfate
[1] Executive Summary In the search for non-morphinan scaffolds for analgesia, 4'-Nitromethopholine (4'-NM) presents a compelling case study.[1] As the nitro-derivative of Metofoline (Methopholine), 4'-NM exhibits a dist...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the search for non-morphinan scaffolds for analgesia, 4'-Nitromethopholine (4'-NM) presents a compelling case study.[1] As the nitro-derivative of Metofoline (Methopholine), 4'-NM exhibits a distinct pharmacological profile characterized by high potency—historically cited as approximately 20x that of Codeine (approx.[1][2] 2x Morphine).[1]
This guide benchmarks 4'-NM against the industry gold standard, Morphine Sulfate , focusing on antinociceptive efficacy, receptor affinity, and the critical safety parameter of ocular toxicity, a known liability of the parent compound.[1]
Unlike Morphine, which possesses a rigid pentacyclic structure, 4'-NM is a flexible tetrahydroisoquinoline .[1] This structural divergence allows for unique binding modes within the orthosteric pocket of the
Both compounds act as agonists at the MOR, initiating a G-protein coupled cascade that results in neuronal hyperpolarization.[1]
Figure 1: Signal transduction pathway shared by 4'-NM and Morphine, leading to analgesia.[1]
Experimental Benchmarking Protocols
To objectively validate 4'-NM, we employ a three-tier experimental framework. These protocols are designed to confirm historical potency claims while rigorously screening for the ophthalmic liabilities associated with the methopholine class.[1]
Benchmark A: In Vivo Antinociception (Tail-Flick Assay)
Context: The parent compound, Metofoline, was withdrawn due to cataract formation in preclinical models [2].[1][2] This step is mandatory for 4'-NM.[1]
4'-NM is unregulated in many jurisdictions (Check local laws).[1]
References
Wikipedia Contributors. (n.d.). Metofoline.[1][2][3][4][5] Wikipedia, The Free Encyclopedia.[1] Retrieved October 26, 2023, from [Link] (Citing Bristol-Myers research on nitro-derivatives).[1]
PubChem. (n.d.).[1] 4'-Nitromethopholine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Bluelight.org. (2012).[1] Buprenorphine for chronic pain - User Reports. (Anecdotal evidence of efficacy and comparison to morphine).[1][6][7] Retrieved from [Link][1]
A Senior Application Scientist's Guide to Assessing the Specificity of 4'-Nitromethopholine in a Complex Mixture
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount. This guide provides an in-depth, technical comparison of methodologies for assessing the spe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount. This guide provides an in-depth, technical comparison of methodologies for assessing the specificity of a novel compound, 4'-Nitromethopholine, within a complex biological matrix. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind our experimental choices, ensuring a self-validating and trustworthy approach.
Introduction: The Challenge of Specificity in Bioanalysis
In drug development and clinical research, the accurate quantification of a target analyte in a biological matrix, such as plasma or urine, is fundamental.[1] The complexity of these matrices presents a significant analytical challenge, with a multitude of endogenous compounds, metabolites, and potential co-administered drugs that can interfere with the signal of the analyte of interest.[2] This guide will use the hypothetical compound, 4'-Nitromethopholine, a novel small molecule with therapeutic potential, to illustrate a robust workflow for establishing analytical specificity.
Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For bioanalytical methods, this means distinguishing the analyte from endogenous matrix components, metabolites, impurities, and other potential interferents. A lack of specificity can lead to inaccurate quantification, compromising the integrity of pharmacokinetic, toxicokinetic, and clinical studies.
Our primary analytical platform for this assessment will be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely used technique for the quantification of drugs and their metabolites in biological matrices.[2][3] To further bolster our confidence in the specificity of our primary method, we will employ an orthogonal analytical technique, High-Resolution Mass Spectrometry (HRMS), as a confirmatory tool. The use of multiple, diverse analytical techniques is a proven strategy for reducing ambiguity in compound identification.[4]
The Primary Assay: High-Specificity Quantification by LC-MS/MS
LC-MS/MS offers exceptional sensitivity and selectivity, making it the workhorse of modern bioanalytical laboratories.[5] The selectivity of this technique is derived from the combination of chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM).[6]
The Causality Behind Our Experimental Choices
Our experimental design for the LC-MS/MS analysis of 4'-Nitromethopholine is guided by the following principles:
Chromatographic Separation: The goal of the liquid chromatography (LC) step is to physically separate 4'-Nitromethopholine from other components in the extracted sample before they enter the mass spectrometer. We will utilize a reverse-phase HPLC method, a common and effective technique for separating small molecules.[7]
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) adds another layer of specificity. In the MRM mode, a specific precursor ion (the molecular ion of 4'-Nitromethopholine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[6] This precursor-to-product ion transition is a highly specific "fingerprint" of the analyte.
Experimental Workflow: LC-MS/MS Analysis
The following diagram illustrates the key steps in our LC-MS/MS workflow for the analysis of 4'-Nitromethopholine in human plasma.
Caption: Workflow for the LC-MS/MS analysis of 4'-Nitromethopholine.
Detailed Protocol: LC-MS/MS Method
1. Sample Preparation (Liquid-Liquid Extraction):
To 100 µL of human plasma, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled version of 4'-Nitromethopholine).
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
Vortex for 5 minutes to ensure thorough mixing.
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
HPLC System: A standard high-performance liquid chromatography system.
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Injection Volume: 10 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
The Orthogonal Approach: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Confirmation
While LC-MS/MS is a highly specific technique, the use of an orthogonal method provides an additional layer of confidence, particularly when dealing with a novel compound.[8] High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, offers the ability to determine the accurate mass of an ion, providing a high degree of certainty in its elemental composition.[9]
Rationale for HRMS as an Orthogonal Method
Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This allows for the calculation of the elemental formula of the ion, which is a highly specific identifier.
Full Scan and MS/MS Capabilities: HRMS instruments can acquire full scan data, providing a comprehensive profile of all ions in the sample, as well as high-resolution MS/MS data for structural confirmation.[10] This is invaluable for identifying potential interferences that may not be apparent in a targeted MRM experiment.
Experimental Workflow: LC-HRMS Analysis
The workflow for LC-HRMS is similar to that of LC-MS/MS, with the primary difference being the type of mass spectrometer used and the data analysis approach.
Caption: Workflow for the confirmatory LC-HRMS analysis.
Detailed Protocol: LC-HRMS Method
1. Sample Preparation (Solid-Phase Extraction):
An alternative extraction method, such as Solid-Phase Extraction (SPE), can be employed to provide an orthogonal sample preparation approach.
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then water.
Load the plasma sample onto the cartridge.
Wash the cartridge with a weak organic solvent to remove interferences.
Elute 4'-Nitromethopholine with a stronger organic solvent, possibly with an added modifier to disrupt the ionic interaction.
Evaporate the eluate and reconstitute in the mobile phase.
2. LC-HRMS Conditions:
UPLC System: An ultra-high-performance liquid chromatography system for improved resolution.
Column: A sub-2 µm particle size C18 column.
Mobile Phase: Similar to the LC-MS/MS method.
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Acquisition Mode: Full scan MS and targeted MS/MS.
Mass Resolution: > 20,000 FWHM.
Data Comparison and Interpretation
The cornerstone of this comparative guide is the objective evaluation of the data obtained from both the primary (LC-MS/MS) and orthogonal (LC-HRMS) methods.
Assessing Specificity in the LC-MS/MS Assay
To validate the specificity of the LC-MS/MS method, the following experiments should be performed:
Analysis of Blank Matrix: Six different lots of human plasma should be analyzed to ensure that no endogenous components produce a signal at the retention time of 4'-Nitromethopholine.
Analysis of Spiked Matrix: The blank plasma lots should be spiked with the internal standard to confirm that it does not have any interfering peaks.
Cross-reactivity with Metabolites: If known metabolites of 4'-Nitromethopholine are available, they should be analyzed to ensure they do not produce a signal in the MRM channel of the parent drug.
Confirmation with LC-HRMS
The LC-HRMS data will be used to confirm the identity of the peak observed in the LC-MS/MS analysis. The following criteria must be met:
Accurate Mass: The measured accurate mass of the peak at the expected retention time should be within 5 ppm of the theoretical mass of 4'-Nitromethopholine.
Isotopic Pattern: The isotopic pattern of the detected ion should match the theoretical isotopic pattern for the elemental formula of 4'-Nitromethopholine.
Fragmentation Pattern: The high-resolution MS/MS spectrum should be consistent with the expected fragmentation of the 4'-Nitromethopholine molecule.
Quantitative Data Summary
The following table provides a hypothetical comparison of the performance characteristics of the two methods.
Parameter
LC-MS/MS (MRM)
LC-HRMS (Full Scan)
Lower Limit of Quantification (LLOQ)
0.1 ng/mL
1 ng/mL
Linear Dynamic Range
0.1 - 100 ng/mL
1 - 500 ng/mL
Precision (%CV)
< 15%
< 20%
Accuracy (%Bias)
± 15%
± 20%
Specificity
High (based on MRM)
Very High (based on accurate mass)
Conclusion: A Multi-faceted Approach to Ensuring Specificity
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the specificity of an analytical method for a novel compound, 4'-Nitromethopholine, in a complex biological matrix. By employing a highly specific primary assay (LC-MS/MS) and confirming the results with an orthogonal, high-resolution technique (LC-HRMS), researchers can have a high degree of confidence in the accuracy and reliability of their data. This self-validating system, rooted in sound experimental design and a thorough understanding of the analytical techniques, is essential for the successful advancement of new therapeutics from the laboratory to the clinic.
References
SIELC Technologies. (n.d.). Separation of 4-Nitrothiophenol on Newcrom R1 HPLC column.
International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
International Journal of Innovative Science and Research Technology. (2024, April). Analysis of Drugs from Biological Samples.
Quantum Analytics. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
Wiley Analytical Science. (2023, July 13). Combine analytical techniques for confident identification of fentanyl analogs.
PubMed. (2020, October 24). Mass spectrometry-based study defines the human urine nitrolipidome.
ResearchGate. (2025, August 7). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry.
The Analytical Methods of Drug Analysis. (n.d.).
NTNU. (n.d.). Using biological samples in epidemiological research on drugs of abuse.
IRIS Unimore. (2024, August 21). A novel method for the simultaneous determination of drugs of abuse, ethyl glucuronide and synthetic opioids in human hair throu.
PMC. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.
PubMed. (2023, May 23). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens.
PMC. (2025, May 21). Opioid quantification via microsampling techniques to assess opioid use in human laboratory studies.
MDPI. (n.d.). Toxicological Analysis of Some Drugs of Abuse in Biological Samples.
NIH. (2022, September 6). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives.
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
ResearchGate. (2026, January 3). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
Nature Protocols. (2013, February 7). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database.
Comparative study of the toxic effects of 4'-Nitromethopholine and its analogs
Title: Comparative Toxicological Profiling of 4'-Nitromethopholine and Structural Analogs Subtitle: A Strategic Guide for Safety Assessment and Mechanism of Action Analysis Executive Summary 4'-Nitromethopholine (CAS 639...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Toxicological Profiling of 4'-Nitromethopholine and Structural Analogs
Subtitle: A Strategic Guide for Safety Assessment and Mechanism of Action Analysis
Executive Summary
4'-Nitromethopholine (CAS 63937-57-5) is a synthetic isoquinoline derivative and a structural analog of the opioid analgesic Methopholine . While Methopholine has a documented history as an analgesic with a safety profile comparable to codeine derivatives, the introduction of a nitro group (-NO₂) at the para-position of the phenethyl moiety in 4'-Nitromethopholine introduces significant toxicological liabilities.
This guide provides a comparative framework for evaluating 4'-Nitromethopholine against its parent compound and safer bioisosteres (e.g., 4'-Chloromethopholine). The analysis highlights the dichotomy between pharmacological potency (likely retained or enhanced opioid activity) and structural toxicity (genotoxic potential via nitro-reduction).
Chemical Identity & Structural Comparison
The structural modification from Methopholine to 4'-Nitromethopholine alters the electronic landscape of the molecule, affecting both receptor binding affinity and metabolic fate.
Feature
Methopholine (Reference)
4'-Nitromethopholine (Test Article)
4'-Chloromethopholine (Analog)
CAS Registry
2154-02-1
63937-57-5
N/A (Theoretical Bioisostere)
Core Structure
1-phenethyl-isoquinoline
1-(4-nitrophenethyl)-isoquinoline
1-(4-chlorophenethyl)-isoquinoline
Electronic Effect
Electron-donating/Neutral
Strong Electron-withdrawing (-NO₂)
Electron-withdrawing (-Cl)
Predicted LogP
~3.5 (Lipophilic)
~3.9 (Highly Lipophilic)
~4.1 (High CNS Penetration)
Primary Tox Hazard
Respiratory Depression (Opioid)
Genotoxicity + Respiratory Depression
Respiratory Depression
Metabolic Risk
Low (O-demethylation)
High (Nitro-reduction)
Low (Dehalogenation rare)
Toxicological Mechanisms: The "Nitro Alert"[1]
The critical differentiator in this comparative study is the Nitro-Reduction Pathway . While both compounds carry the risk of acute opioid toxicity (respiratory depression), 4'-Nitromethopholine triggers a specific "Structural Alert" for mutagenicity.
Mechanism A: Bioactivation & Genotoxicity
Unlike Methopholine, which is primarily metabolized via CYP450-mediated O-demethylation (detoxification), 4'-Nitromethopholine is susceptible to nitroreductases (hepatic and gut microbiota).
Reduction: The -NO₂ group is reduced to a nitroso (-NO) intermediate.
Activation: Further reduction yields a hydroxylamine (-NHOH).
Adduct Formation: The hydroxylamine can undergo esterification (e.g., sulfation), creating a highly electrophilic nitrenium ion that covalently binds to DNA (Guanine residues), causing replication errors.
Mechanism B: Acute Opioid Toxicity
Both compounds act as agonists at the
-opioid receptor (MOR).
Risk: CNS depression, bradycardia, and fatal respiratory arrest.
Potency Prediction: The electron-withdrawing nitro group may enhance
stacking interactions in the receptor pocket, potentially increasing potency (and thus overdose risk) compared to Methopholine.
Visualizing the Toxicity Pathway
The following diagram illustrates the divergent metabolic fates of the parent compound versus the nitro-analog.
Caption: Divergent metabolic pathways. Methopholine undergoes detoxification, while 4'-Nitromethopholine undergoes bioactivation to genotoxic species.
Experimental Protocols for Comparative Study
To objectively validate the theoretical risks, the following experimental cascade is required.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Purpose: Establish baseline cellular toxicity (IC50) in metabolically active vs. inactive cells.
This workflow ensures resources are not wasted on in vivo testing if the compound fails early genotoxicity screens.
Caption: Tiered screening cascade. Genotoxicity (Ames) is a "Go/No-Go" gate for nitro-compounds.
References
Methopholine (Parent Compound)
Cass, L. J., & Frederik, W. S. (1963). Methopholine, a new analgesic agent. The American Journal of the Medical Sciences, 246, 550-557. Link
4'-Nitromethopholine (Chemical Identity)
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45492, 4'-Nitromethopholine. Link
Genotoxicity of Nitro-Aromatics
Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 13(8), 673-692. Link
Isoquinoline Metabolism
Zhang, Y., et al. (2017). In Vitro Study of the Metabolic Characteristics of Isoquinoline Alkaloids. Molecules, 22(6), 944. Link
Opioid Structure-Activity Relationships
Kane, B. E., et al. (2006). Opioid receptor antagonists: structure-activity relationships. The AAPS Journal, 8(1), E126-E137. Link
Validation
Technical Assessment: Reproducibility of Opioid Receptor Profiling using 4'-Nitromethopholine
Executive Summary & Comparison Scope 4'-Nitromethopholine (1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) represents a critical structural analog in the isoquinoline opioid series.[1] Histori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Comparison Scope
4'-Nitromethopholine (1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) represents a critical structural analog in the isoquinoline opioid series.[1] Historically derived from Methopholine (Versidyne), the 4'-nitro substitution significantly enhances mu-opioid receptor (MOR) affinity and analgesic potency compared to its chloro-analog parent.[1]
However, experimental reproducibility with this compound is frequently compromised by three variables: enantiomeric purity , solubility constraints imposed by the nitro group, and route-dependent bioavailability .[1]
This guide provides a validated framework for reproducing binding affinity (
) and efficacy () data, comparing 4'-Nitromethopholine against industry standards Methopholine and Codeine .[1]
Critical Reproducibility Factors (The "Why" Behind the Protocol)
To ensure data integrity, researchers must control the following variables before initiating assays.
A. Enantiomeric Specificity
Like its parent Methopholine, 4'-Nitromethopholine possesses a chiral center at C-1.[1]
The Trap: Commercial supplies are often racemic .[1] The (S)-enantiomer is pharmacologically inert but contributes to non-specific binding and metabolic load.[1]
The Fix: For high-fidelity receptor profiling, use chiral HPLC to verify enantiomeric excess (ee > 98%) of the (R)-isomer .[1] If using racemate, adjust calculated affinity constants by a factor of 2, assuming the (S)-form is inactive.[1]
B. The "Nitro-Drop" Solubility Issue
The 4'-nitro group increases lipophilicity (
) compared to the 4'-chloro group of Methopholine.[1]
The Trap: Stock solutions in 100% DMSO often precipitate upon dilution into aqueous buffers (TRIS/HEPES), leading to artificially low
Receptor Source: Rat brain membrane homogenates or CHO-hMOR cell lines.[1]
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
.
Step-by-Step Workflow
Stock Preparation: Dissolve 4'-Nitromethopholine to 10 mM in 100% DMSO.
Note: Sonicate for 5 mins to ensure complete dissolution.
Serial Dilution (The Step-Down):
Dilute stock 1:10 in 30% DMSO/Water (Intermediate).[1]
Perform subsequent serial dilutions in Assay Buffer.[1] Final DMSO concentration in the well must be < 1%.[1]
Incubation:
Mix 50
L Membrane prep + 50 L -DAMGO (1 nM final) + 50 L Test Compound.[1]
Incubate at 25°C for 60 minutes . (Equilibrium is slower for lipophilic nitro-analogs).[1]
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).[1]
Why PEI? Reduces non-specific binding of the lipophilic isoquinoline structure to the glass fiber.[1]
Quantification: Liquid scintillation counting.
Data Analysis
Calculate
using non-linear regression (one-site competition). Convert to using the Cheng-Prusoff equation:
[1]
Protocol B: In Vivo Formulation (Preclinical)
Objective: Stable formulation for parenteral administration.[1]
Vehicle: 5% Ethanol / 5% Cremophor EL / 90% Saline.[1]
Procedure: Dissolve compound in Ethanol first, add Cremophor, vortex, then slowly add warm saline.
Route Warning: 4'-Nitromethopholine exhibits significant first-pass metabolism.[1] Intravenous (IV) or Subcutaneous (SC) routes are required for reproducible analgesia data.[1] Oral dosing yields highly variable results.[1]
Mechanistic Visualization
Figure 1: Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the downstream signaling cascade activated by 4'-Nitromethopholine upon binding to the MOR.[1] Note the
coupling leading to neuronal hyperpolarization.[1]
Caption: Fig 1.[1] 4'-Nitromethopholine agonism at MOR triggers Gi/o-mediated inhibition of Adenylyl Cyclase and modulation of ion channels.[1]
Figure 2: Reproducibility Workflow for Binding Assays
This flowchart ensures consistent
determination, highlighting the critical "DMSO Step-Down" to prevent precipitation.
Caption: Fig 2. Optimized dilution workflow to maintain solubility of the lipophilic nitro-analog during binding assays.
References
PubChem. 4'-Nitromethopholine Compound Summary (CID 45492).[1] National Library of Medicine.[1] Available at: [Link][1]
Besendorf, H., et al. Metofoline (Versidyne), a new isoquinoline analgesic.[1] Experientia 18, 446–448 (1962).[1] (Foundational SAR for Methopholine series).[1] Available at: [Link]
EPA CompTox. 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline.[1] U.S. Environmental Protection Agency.[1] Available at: [Link][1]
Brossi, A., et al. Syntheseversuche in der Emetin-Reihe.[1] 4. Mitteilung.[1][2][3][4] Eine neue Synthese von Benzo[a]chinolizin-Derivaten. Helvetica Chimica Acta.[1] (Synthetic routes for isoquinoline analogs). Available at: [Link][1]